Aldumastat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O3/c1-12-11-25(6-7-26(12)16-9-14(21)8-15(22)10-16)17(27)4-5-20(13-2-3-13)18(28)23-19(29)24-20/h8-10,12-13H,2-7,11H2,1H3,(H2,23,24,28,29)/t12-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVKUWQFZQPPS-YUNKPMOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957278-93-1 | |
| Record name | Aldumastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1957278931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALDUMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4HZ6P03E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aldumastat: A Deep Dive into its Therapeutic Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a novel, orally bioavailable small molecule that has been investigated as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological process in OA is the degradation of aggrecan, a major proteoglycan component of the cartilage extracellular matrix that provides its compressive resistance. This technical guide provides an in-depth exploration of the therapeutic target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
The Therapeutic Target: ADAMTS-5
The primary therapeutic target of this compound is A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) , also known as aggrecanase-2.[1][2][3][4][5][6] ADAMTS-5 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of aggrecan in cartilage.[7][8] Under pathological conditions such as osteoarthritis, the activity of ADAMTS-5 is upregulated, leading to excessive aggrecan degradation and subsequent cartilage destruction.[7][9] Therefore, inhibiting ADAMTS-5 has been identified as a promising therapeutic strategy to slow or halt the progression of OA.[10][11]
This compound is a potent and selective inhibitor of ADAMTS-5.[1][11][12][13] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of ADAMTS-5, thereby preventing the cleavage of aggrecan and preserving the integrity of the cartilage matrix.[3]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against ADAMTS-5 and other related proteases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.
| Target Enzyme | Species | IC50 (nM) | Assay Type | Reference |
| ADAMTS-5 | Human | 19 | Fluorescence-based | [1] |
| ADAMTS-5 | Rat | <23 | Fluorescence-based | [13] |
| ADAMTS-4 | Human | 156 | Fluorescence-based | [1] |
| MMP-2 | Human | 1158 | Not Specified | [1] |
| MMP-14 | Human | >3198 | Not Specified | [1] |
As the data indicates, this compound is a highly potent inhibitor of human ADAMTS-5 with an IC50 of 19 nM.[1] It also demonstrates significant selectivity for ADAMTS-5 over the closely related aggrecanase, ADAMTS-4 (8-fold selectivity), and even greater selectivity against various matrix metalloproteinases (MMPs).[1] This selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.
Signaling Pathways
The expression and activity of ADAMTS-5 are regulated by a complex network of signaling pathways within chondrocytes, the resident cells of cartilage. Pro-inflammatory cytokines and mechanical stress, which are key contributors to the pathogenesis of osteoarthritis, can induce the expression of ADAMTS-5 through these pathways. This compound, by directly inhibiting the enzymatic activity of ADAMTS-5, acts downstream of these signaling cascades to prevent cartilage degradation.
Several key signaling pathways have been identified to modulate ADAMTS-5 expression, including:
-
Fgf2 signaling [2]
The following diagram illustrates the upstream signaling pathways that lead to the expression of ADAMTS-5 and the point of intervention for this compound.
Caption: Upstream signaling pathways regulating ADAMTS-5 expression and this compound's point of intervention.
The subsequent diagram illustrates the direct downstream effect of ADAMTS-5 activity and its inhibition by this compound.
Caption: Downstream effects of ADAMTS-5 activity and its inhibition by this compound.
Experimental Protocols
The characterization of this compound as a potent and selective ADAMTS-5 inhibitor involved a series of key experiments. The following are detailed methodologies for these assays.
Fluorescence-Based Enzymatic Assay for ADAMTS-5 Inhibition
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ADAMTS-5.
Principle: The assay utilizes a synthetic, fluorogenic peptide substrate that is specifically cleaved by ADAMTS-5. The substrate contains a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by ADAMTS-5, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human ADAMTS-5 enzyme.
-
Fluorogenic ADAMTS-5 peptide substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
This compound (or other test compounds) at various concentrations.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant ADAMTS-5 to each well.
-
Add the various concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Aggrecan Degradation ELISA
This assay measures the ability of a compound to inhibit the degradation of the natural substrate of ADAMTS-5, aggrecan.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) that detects a specific neoepitope generated by the cleavage of aggrecan by ADAMTS-5. An antibody specific to this neoepitope is used to capture the aggrecan fragments.
Protocol:
-
Reagents and Materials:
-
Purified human aggrecan.
-
Recombinant human ADAMTS-5.
-
This compound (or other test compounds).
-
ELISA plates pre-coated with a capture antibody specific for the aggrecan neoepitope.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate for the detection enzyme (e.g., TMB).
-
Wash buffer and stop solution.
-
-
Procedure:
-
In a separate reaction tube, incubate purified aggrecan with recombinant ADAMTS-5 in the presence of various concentrations of this compound for a set period (e.g., 4-16 hours) at 37°C.
-
After the incubation, transfer the reaction mixtures to the wells of the pre-coated ELISA plate.
-
Incubate the plate to allow the aggrecan fragments to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of color development is proportional to the amount of aggrecan degradation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Experimental Workflow
The discovery and characterization of this compound followed a logical and systematic experimental workflow, progressing from high-throughput screening to in vivo efficacy models.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of ADAMTS-5, a key enzyme responsible for the degradation of aggrecan in articular cartilage. By targeting ADAMTS-5, this compound has the potential to act as a disease-modifying osteoarthritis drug, addressing a significant unmet medical need. The comprehensive in vitro and in vivo studies conducted to date have provided a strong rationale for its clinical development. This technical guide has summarized the core scientific data and experimental methodologies that form the basis of our understanding of this compound's therapeutic potential. Further research and clinical investigation will continue to refine our knowledge of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Compound: this compound (CHEMBL4650334) - ChEMBL [ebi.ac.uk]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]
- 7. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]
- 8. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpg.com [glpg.com]
- 11. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GLPG1972 (this compound) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
Aldumastat (GLPG1972): A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldumastat (GLPG1972), a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), emerged from a dedicated discovery program aimed at developing a disease-modifying osteoarthritis drug (DMOAD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways. Despite promising preclinical and early clinical results, the Phase 2 ROCCELLA trial ultimately did not meet its primary endpoint, leading to the discontinuation of its development for osteoarthritis. This document encapsulates the scientific journey of this compound, offering valuable insights for researchers in the field of osteoarthritis and metalloproteinase inhibitors.
Introduction: The Rationale for Targeting ADAMTS-5 in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological feature of OA is the degradation of aggrecan, a major proteoglycan responsible for the compressive resistance of cartilage. The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes, particularly ADAMTS-5 (also known as aggrecanase-2), has been identified as the primary proteinase responsible for aggrecan degradation in the pathogenesis of OA.[1][2] Genetic knockout of ADAMTS-5 in mice has been shown to protect against the development of OA in surgical models of the disease.[1] This strong preclinical validation positioned ADAMTS-5 as a prime therapeutic target for the development of a DMOAD, a class of drugs with the potential to slow or halt the structural progression of OA.
This compound (GLPG1972), developed by Galapagos and Servier, was designed as a potent, selective, and orally bioavailable small molecule inhibitor of ADAMTS-5.[2][3] The goal was to create a therapeutic agent that could directly inhibit the enzymatic activity responsible for cartilage degradation, thereby preserving joint structure and function.
Discovery of this compound (GLPG1972)
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel inhibitors of ADAMTS-5.
High-Throughput Screening and Hit Identification
A fluorescence-based assay was employed to screen a large compound library for inhibitory activity against recombinant human ADAMTS-5.[4] This initial screening identified a promising hydantoin chemical series as a starting point for lead optimization.[2]
Lead Optimization
Following the identification of the initial hits, a comprehensive lead optimization program was initiated. This iterative process involved the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties. The primary objectives of this phase were to:
-
Enhance Potency: Increase the inhibitory activity against ADAMTS-5.
-
Improve Selectivity: Minimize off-target activity, particularly against other metalloproteinases like ADAMTS-4 and matrix metalloproteinases (MMPs), to reduce the risk of side effects.
-
Optimize Pharmacokinetics: Achieve favorable absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site following oral administration.
This multi-parameter optimization ultimately led to the identification of this compound (GLPG1972) as a clinical candidate.[5]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of ADAMTS-5.
ADAMTS-5 Signaling and Aggrecan Cleavage
In the osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce and activate ADAMTS-5.[3][6] Once activated, ADAMTS-5 cleaves aggrecan at a specific site within its interglobular domain (IGD), leading to the release of aggrecan fragments from the cartilage matrix.[6][7] This loss of aggrecan compromises the structural and functional integrity of the cartilage, a hallmark of OA progression.
Inhibition by this compound
This compound is a competitive inhibitor that binds to the active site of ADAMTS-5, preventing it from binding to and cleaving its substrate, aggrecan. By blocking this critical step in the cartilage degradation cascade, this compound was hypothesized to preserve the cartilage matrix and slow the progression of osteoarthritis.
Preclinical Development
This compound underwent extensive preclinical evaluation to assess its potency, selectivity, and efficacy in various in vitro and in vivo models of osteoarthritis.
In Vitro Potency and Selectivity
Biochemical assays demonstrated that this compound is a potent inhibitor of human and rat ADAMTS-5.[8][9] Importantly, it exhibited significant selectivity for ADAMTS-5 over other related proteases, including ADAMTS-4 and various MMPs, suggesting a favorable safety profile with a reduced likelihood of off-target effects.[8][9]
| Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| Human ADAMTS-5 | 19 | - |
| Rat ADAMTS-5 | <23 | - |
| Human ADAMTS-4 | 156 | 8-fold |
| Other MMPs | - | 60 to >5,000-fold |
| Data compiled from multiple sources.[8][9][10] |
In Vitro and Ex Vivo Efficacy
The anticatabolic activity of this compound was confirmed in cartilage explant models. In both mouse and human cartilage explants stimulated with pro-inflammatory cytokines to induce cartilage degradation, this compound dose-dependently inhibited the release of glycosaminoglycans (GAGs), a key component of aggrecan.[8][11]
| Model | Stimulant | Endpoint | IC50 |
| Mouse Cartilage Explant | IL-1α | GAG Release | <1.5 µM |
| Human Cartilage Explant | IL-1β | AGNx1 Release | <1 µM |
| Data compiled from multiple sources.[8][9] |
In Vivo Efficacy in Animal Models
The disease-modifying potential of this compound was evaluated in surgically-induced models of osteoarthritis in rodents, which are considered the gold standard for preclinical DMOAD testing.
-
Destabilization of the Medial Meniscus (DMM) in Mice: In the DMM mouse model, oral administration of this compound resulted in a significant reduction in cartilage degradation, proteoglycan loss, and subchondral bone sclerosis compared to vehicle-treated animals.[7][8]
-
Meniscectomy (MNX) in Rats: Similar protective effects were observed in the MNX rat model, where this compound treatment led to reduced cartilage damage and preservation of cartilage structure.[7][8]
| Animal Model | Dosage | Key Findings |
| DMM Mouse | 30-120 mg/kg b.i.d | - 23-39% reduction in cartilage structural damage- 23-37% reduction in proteoglycan loss- 21-36% reduction in subchondral bone sclerosis |
| MNX Rat | 10-50 mg/kg b.i.d | - 6-23% reduction in OARSI score- ~27% decrease in proteoglycan loss- 77-110% reduction in subchondral bone sclerosis |
| Data compiled from multiple sources.[8][9] |
Clinical Development
Based on the promising preclinical data, this compound advanced into clinical development to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase 1 Studies
Phase 1 studies in healthy volunteers and osteoarthritis patients demonstrated that this compound was generally well-tolerated and had a favorable pharmacokinetic profile.[6] Importantly, these studies also showed a dose-dependent reduction of up to 50-60% in the serum levels of ARGS-neoepitope, a biomarker of ADAMTS-5-mediated cartilage breakdown, providing evidence of target engagement in humans.[3][6]
Phase 2 ROCCELLA Trial
The efficacy of this compound as a DMOAD was investigated in the ROCCELLA trial, a large, randomized, double-blind, placebo-controlled Phase 2 study.[12] The trial enrolled patients with knee osteoarthritis and the primary endpoint was the change in cartilage thickness as measured by quantitative magnetic resonance imaging (qMRI) over 52 weeks.
Despite the strong scientific rationale and encouraging early data, the ROCCELLA trial did not meet its primary endpoint.[12] There was no statistically significant difference in the rate of cartilage loss between the this compound-treated groups and the placebo group.[12] Furthermore, no significant improvements were observed in any of the secondary endpoints, including patient-reported outcomes of pain and function.[12]
| ROCCELLA Trial Outcome | Placebo | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) |
| Change in Cartilage Thickness (mm) | -0.116 | -0.068 | -0.097 | -0.085 |
| Data from the ROCCELLA Phase 2 clinical trial.[12] |
Following these results, the development of this compound for the treatment of osteoarthritis was discontinued.
Experimental Protocols
ADAMTS-5 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant ADAMTS-5.
Materials:
-
Recombinant human ADAMTS-5
-
Fluorogenic peptide substrate specific for ADAMTS-5
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, NaCl, and a non-ionic detergent)
-
Test compound (this compound) and vehicle control (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of recombinant ADAMTS-5 to each well of the microplate.
-
Add the diluted test compound or vehicle control to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cartilage Explant Glycosaminoglycan (GAG) Release Assay
This assay assesses the ability of a compound to prevent the degradation and release of GAGs from cartilage tissue in culture.
Materials:
-
Articular cartilage explants (e.g., from bovine nasal septum or human donors)
-
Cell culture medium (e.g., DMEM) with antibiotics
-
Pro-inflammatory cytokine (e.g., IL-1α or IL-1β)
-
Test compound (this compound) and vehicle control (DMSO)
-
Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Harvest and culture cartilage explants in serum-free medium.
-
Treat the explants with the pro-inflammatory cytokine in the presence of various concentrations of the test compound or vehicle control.
-
Culture the explants for a specified period (e.g., 3-7 days).
-
Collect the culture medium at the end of the treatment period.
-
To measure GAG release, add the DMMB dye solution to samples of the culture medium in a microplate.
-
Immediately measure the absorbance at 525 nm using a spectrophotometer.
-
Quantify the amount of GAG released into the medium by comparing the absorbance values to a standard curve generated with known concentrations of chondroitin sulfate.
-
Calculate the percentage of inhibition of GAG release for each concentration of the test compound.
Destabilization of the Medial Meniscus (DMM) Animal Model
This surgical model in rodents induces joint instability, leading to the development of OA-like cartilage lesions over time.
Procedure:
-
Anesthetize the animal (e.g., mouse or rat).
-
Make a small incision to expose the knee joint capsule.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Close the incision.
-
Allow the animals to recover and then administer the test compound (this compound) or vehicle control orally for a specified duration (e.g., 8 weeks).
-
At the end of the study, sacrifice the animals and harvest the knee joints.
-
Process the joints for histological analysis.
-
Stain sections with Safranin O-Fast Green to visualize cartilage and proteoglycan content.
-
Score the severity of cartilage damage using a standardized scoring system (e.g., OARSI score).
Conclusion
The development of this compound (GLPG1972) represents a scientifically rigorous and well-executed program to develop a DMOAD targeting ADAMTS-5 for the treatment of osteoarthritis. The compound demonstrated excellent potency and selectivity in preclinical models, and early clinical data showed promising target engagement. However, the failure of the Phase 2 ROCCELLA trial to demonstrate a significant effect on cartilage loss underscores the challenges in translating preclinical efficacy to clinical benefit in a complex and heterogeneous disease like osteoarthritis. The story of this compound provides valuable lessons for the future development of DMOADs and highlights the need for a deeper understanding of OA pathophysiology and the development of more predictive preclinical models and sensitive clinical endpoints.
References
- 1. Overcoming Barriers for Intra-articular Delivery of Disease-Modifying Osteoarthritis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAMTS-5 deficiency does not block aggrecanolysis at preferred cleavage sites in the chondroitin sulfate-rich region of aggrecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. INVOLVEMENT OF ADAMTS5 AND HYALURONIDASE IN AGGRECAN DEGRADATION AND RELEASE FROM OSM-STIMULATED CARTILAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging concepts and challenges in the development of disease-modifying osteoarthritis drugs – a more refined perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Aldumastat: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldumastat (GLPG1972/S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan, a critical component of articular cartilage. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Furthermore, it details key experimental protocols utilized in its preclinical and clinical evaluation, offering a valuable resource for researchers in the field of osteoarthritis and cartilage biology.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name (5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione.[1] Its chemical structure and key identifiers are presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5S)-5-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | [1] |
| SMILES | C[C@H]1CN(CCN1C2=CC(=CC(=C2)F)F)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 | [1] |
| CAS Number | 1957278-93-1 | [1] |
| Molecular Formula | C20H24F2N4O3 | [1] |
| Molecular Weight | 406.43 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| AlogP | 1.77 | |
| pKa (acidic) | 8.90 | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Mechanism of Action: Targeting Cartilage Degradation
This compound is a highly potent and selective inhibitor of ADAMTS-5, an enzyme that plays a crucial role in the breakdown of aggrecan in articular cartilage. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis.
This compound exhibits high selectivity for ADAMTS-5 over other related enzymes, including ADAMTS-4 and various matrix metalloproteinases (MMPs).[3][4] The inhibitory activity of this compound against human ADAMTS-5 has been determined to have an IC50 of 19 nM.[2][3][4] It shows 8-fold selectivity over ADAMTS-4 (IC50 = 156 nM).[2]
The proposed mechanism of action involves the binding of this compound to the active site of ADAMTS-5, thereby preventing the enzyme from cleaving its substrate, aggrecan. This inhibition of aggrecanolysis is expected to preserve the integrity of the cartilage matrix and slow the progression of osteoarthritis.
Caption: Mechanism of action of this compound in inhibiting cartilage degradation.
Experimental Protocols
In Vitro ADAMTS-5 Inhibition Assay
A fluorescence-based assay is utilized to determine the inhibitory activity of this compound against recombinant human ADAMTS-5.[5][6]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ADAMTS-5 and a fluorescently labeled peptide substrate are prepared in an appropriate assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Inhibitor Incubation: this compound, at various concentrations, is pre-incubated with ADAMTS-5 for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate.
-
Signal Detection: The fluorescence intensity is monitored over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the ADAMTS-5 activity, is calculated from the dose-response curve.
Caption: Workflow for the in vitro ADAMTS-5 inhibition assay.
Cartilage Explant Glycosaminoglycan (GAG) Release Assay
This ex vivo assay assesses the ability of this compound to prevent the degradation of aggrecan in cartilage tissue.[3][5][6]
Methodology:
-
Cartilage Explant Culture: Cartilage explants are harvested from animal (e.g., bovine or mouse) or human tissue and cultured in a suitable medium.
-
Stimulation of GAG Release: The explants are stimulated with a pro-inflammatory cytokine, such as interleukin-1α (IL-1α), to induce the release of glycosaminoglycans (GAGs), a measure of aggrecan degradation.
-
Treatment with this compound: The stimulated explants are treated with varying concentrations of this compound.
-
Quantification of GAG Release: The amount of GAGs released into the culture medium is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.[7]
-
Data Analysis: The inhibition of GAG release by this compound is calculated relative to the stimulated, untreated control.
Pharmacokinetic Analysis using LC-MS/MS
The concentration of this compound in biological matrices (e.g., plasma) is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Methodology:
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). This compound and the internal standard are separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the plasma samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
Clinical Development: The ROCCELLA Trial
This compound has been evaluated in a Phase 2 clinical trial, known as ROCCELLA (NCT03595618), for the treatment of knee osteoarthritis.
Table 2: Overview of the ROCCELLA Clinical Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, dose-ranging study |
| Population | Patients with knee osteoarthritis |
| Intervention | Oral this compound at various doses or placebo |
| Primary Endpoint | Change from baseline in joint space width of the medial femorotibial compartment |
| Secondary Endpoints | WOMAC pain and function scores, patient global assessment |
| Status | Completed |
The results of the ROCCELLA trial did not demonstrate a statistically significant benefit of this compound over placebo in reducing the loss of cartilage thickness or improving pain and function in patients with knee osteoarthritis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ADAMTS-5. While preclinical studies demonstrated its potential as a disease-modifying agent for osteoarthritis, the Phase 2 clinical trial did not meet its primary endpoints. This technical guide provides a detailed summary of the chemical, pharmacological, and clinical data available for this compound, serving as a valuable resource for the scientific community. Further research may be warranted to explore the therapeutic potential of ADAMTS-5 inhibition in other indications or with different patient populations.
References
- 1. This compound | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLPG1972 (this compound) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of glycosaminoglycan release from cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldumastat: A Technical Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally administered inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, compiling data from preclinical and clinical studies. The development of this compound for osteoarthritis was discontinued after a Phase 2 trial did not meet its primary endpoint for efficacy. However, the pharmacokinetic data generated remains valuable for researchers in the field of drug development. This document summarizes key quantitative data in structured tables, details experimental methodologies, and provides visualizations of relevant pathways and workflows.
Preclinical Pharmacokinetics and Bioavailability
Initial preclinical studies in animal models demonstrated the oral availability of this compound. A single oral gavage administration of 5 mg/kg of this compound resulted in varying bioavailability across different species.
Quantitative Data
| Species | Dose (Oral) | Oral Availability (F%) |
| Mice | 5 mg/kg | 25%[1] |
| Rats | 5 mg/kg | 58%[1] |
| Dogs | 5 mg/kg | 97%[1] |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution from these preclinical studies are not publicly available in the reviewed literature.
Experimental Protocols
In Vivo Administration:
-
Compound Formulation: While the exact vehicle for the preclinical oral gavage studies is not specified in the available literature, a common formulation for such studies involves suspending the compound in a vehicle like a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosing: A single dose of 5 mg/kg was administered via oral gavage to mice, rats, and dogs.[1]
Pharmacokinetic Analysis:
-
Blood samples were likely collected at various time points post-administration to determine the plasma concentration of this compound.
-
Plasma concentrations of this compound were likely determined using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters were then calculated from the plasma concentration-time data.
Clinical Pharmacokinetics
The clinical pharmacokinetic profile of this compound has been evaluated in several Phase 1 studies involving healthy volunteers and patients with osteoarthritis. These studies assessed single ascending doses (SAD) and multiple ascending doses (MAD) of the drug.
Single Ascending Dose (SAD) Studies in Healthy Male Volunteers
A first-in-human, randomized, double-blind, placebo-controlled study (Study A, NCT02612246) investigated single oral doses of this compound solution ranging from 60 mg to 2100 mg in healthy male volunteers in a fasted state.[2]
Table 2.1: Pharmacokinetic Parameters of this compound after Single Ascending Doses (Fasted State)
| Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) |
| 60 mg | 1.1 | 1.0 - 4.0 | - | ~10 |
| ... | ... | ... | ... | ... |
| 2100 mg | 18.3 | 1.0 - 4.0 | - | ~10 |
Note: A comprehensive dose-escalation table with all pharmacokinetic parameters is not available in the public domain. The provided data represents the range of values observed. Exposure (AUC) increased dose-proportionally, while Cmax increased less than proportionally.[2]
Multiple Ascending Dose (MAD) Studies
Multiple ascending dose studies were conducted in healthy volunteers and patients with osteoarthritis to evaluate the steady-state pharmacokinetics of this compound.
Study A (NCT02612246): Healthy Male Volunteers
-
Doses: 300 mg, 600 mg, and 1050 mg once daily for 14 days (fed state).[2]
-
Results: Steady state was achieved within 2 days of dosing with minimal accumulation. The mean apparent terminal elimination half-life was approximately 10 hours.[2][3]
Study B (NCT03311009): Male and Female Patients with Osteoarthritis
-
Doses: Up to 300 mg once daily for 4 weeks (fed state).[2]
-
Results: The pharmacokinetic profile was similar to that observed in healthy volunteers.[2]
Study C: Healthy Japanese and White Male Volunteers
-
Doses: Up to 1050 mg once daily for 14 days (fed state).[2]
-
Results: Steady-state plasma exposure after a 300 mg dose was similar between populations, with an AUC ranging from 56.8 to 67.6 μg·h/mL and a Tmax of 4 hours.[2]
Table 2.2: Steady-State Pharmacokinetic Parameters of this compound (300 mg, Fed State)
| Population | AUC (μg·h/mL) | Tmax (h) |
| Healthy Volunteers & OA Patients | 56.8 - 67.6 | 4 |
Bioavailability and Effect of Food
While the absolute oral bioavailability in humans has not been reported, the compound is orally available.[1] A clinical trial (NCT04137341) was designed to assess the relative bioavailability of different tablet formulations and the effect of food.[2] Although the study was completed, specific quantitative data comparing the pharmacokinetics of this compound in the fed versus fasted state (e.g., ratios of Cmax and AUC) are not available in the reviewed literature. However, it was noted that in a single-dose study, a 300 mg dose was administered in both fasted and fed states, suggesting the food effect was evaluated.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 4 hours.[2]
-
Distribution: Information on the volume of distribution is not detailed in the available literature.
-
Metabolism: this compound is a potential substrate of CYP3A4 and to a lesser extent, CYP2D6. It also has a weak induction potential for CYP3A4.[2]
-
Excretion: Urinary excretion of unchanged this compound is low, accounting for less than 11% of the administered dose within 24 hours, suggesting that renal clearance is not a major elimination pathway.[2]
Experimental Protocols
Clinical Pharmacokinetic Studies
Study Design: The clinical pharmacokinetic evaluation of this compound was conducted through a series of randomized, double-blind, placebo-controlled, single-center, Phase 1 trials.[2] The studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in both healthy volunteers and patients with osteoarthritis.[2]
Dosing and Administration:
-
Formulation: this compound was administered as an oral solution in the initial first-in-human study and as tablets in subsequent studies.[2]
-
Dose Ranges: Single doses ranged from 60 mg to 2100 mg. Multiple daily doses ranged up to 1050 mg.[2]
-
Food Conditions: Dosing was conducted under both fasted and fed conditions to assess the effect of food on bioavailability.[2]
Sample Collection and Bioanalysis:
-
Sample Matrix: Plasma and urine samples were collected at various time points after drug administration.[4]
-
Analytical Method: The concentration of this compound in plasma and urine was quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] While specific validation parameters like linearity, precision, accuracy, and the lower limit of quantification (LLOQ) are not detailed in the primary publications, such validation is a standard requirement for bioanalytical methods used in clinical trials.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data using non-compartmental analysis. The specific software used for this analysis is not mentioned in the available literature, however, standard industry software such as SAS® is often utilized for statistical analyses in clinical trials.[5]
Mechanism of Action and Associated Pathways
This compound is a direct inhibitor of the ADAMTS-5 enzyme. ADAMTS-5 is a key metalloproteinase responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. By inhibiting ADAMTS-5, this compound was developed with the aim of preventing cartilage breakdown in osteoarthritis.
Caption: Mechanism of action of this compound as a direct inhibitor of ADAMTS-5, preventing aggrecan degradation.
Conclusion
This compound demonstrated a generally predictable pharmacokinetic profile in both preclinical and clinical studies, with rapid oral absorption and a half-life supporting once-daily dosing. Its bioavailability varied across preclinical species. While the development for osteoarthritis was halted due to a lack of efficacy in a Phase 2 trial, the comprehensive pharmacokinetic data gathered for this compound provides a valuable case study for researchers and professionals involved in the development of small molecule inhibitors. The information presented in this guide serves as a detailed reference for understanding the absorption, distribution, metabolism, and excretion characteristics of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favorable Human Safety, Pharmacokinetics and Pharmacodynamics of the Adamts-5 Inhibitor GLPG1972, a Potential New Treatment in Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Aldumastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). ADAMTS-5 is a key aggrecanase involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1] Its targeted inhibition presents a promising disease-modifying therapeutic strategy for osteoarthritis (OA). These application notes provide detailed experimental protocols for the in vivo evaluation of this compound in established rodent models of OA.
Mechanism of Action
This compound selectively inhibits ADAMTS-5, preventing the cleavage of aggrecan and thereby reducing cartilage degradation. This targeted action aims to preserve the structural integrity of cartilage and mitigate the progression of osteoarthritis. The inhibition of ADAMTS-5 leads to a reduction in the generation of aggrecan fragments, such as the ARGS neoepitope, which can be measured as a pharmacodynamic biomarker of target engagement.
Figure 1: this compound's Mechanism of Action in Inhibiting Cartilage Degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo studies.
| Parameter | Species | Value | Reference |
| ADAMTS-5 IC₅₀ | Human | 19 ± 2 nM | [1] |
| Rat | <23 ± 1 nM | [1] | |
| ADAMTS-4 IC₅₀ | Human | 156 nM | |
| Oral Bioavailability | Mouse | 25% | |
| Rat | 58% | ||
| Dog | 97% |
Table 1: In Vitro Potency and Pharmacokinetic Parameters of this compound.
| Animal Model | Species | Dosing Regimen (Oral Gavage) | Efficacy Readouts | Reference |
| Destabilization of Medial Meniscus (DMM) | Mouse | 30-120 mg/kg, twice daily | • Reduced cartilage proteoglycan loss (23-37%)• Reduced cartilage structural damage (23-39%)• Reduced subchondral bone sclerosis (21-36%) | [1] |
| Meniscectomy (MNX) | Rat | 10-50 mg/kg, twice daily | • Reduced cartilage damage (OARSI score reduction of 6-23%)• Decreased proteoglycan loss (~27%)• Decreased subchondral bone sclerosis (77-110%) | [1] |
Table 2: Summary of In Vivo Efficacy Studies of this compound in Osteoarthritis Models.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle for the oral administration of this compound to rodents.
Materials:
-
This compound (GLPG1972) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dosing solution, calculate the required volumes of each component. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly by vortexing.
-
Add the calculated volume of Tween-80 and vortex until the solution is homogenous.
-
Finally, add the calculated volume of saline and vortex again to ensure a uniform suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Destabilization of the Medial Meniscus (DMM) Model in Mice
This surgical model induces knee joint instability, leading to the development of OA-like lesions.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical microscope or loupes
-
Micro-surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Analgesics
-
Antiseptic solution
Procedure:
-
Anesthetize the mouse and ensure an adequate level of anesthesia.
-
Shave the fur around the right knee joint and sterilize the skin with an antiseptic solution.
-
Make a small incision on the medial side of the patellar tendon.
-
Carefully dissect the soft tissue to expose the joint capsule.
-
Incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).
-
Using micro-scissors, carefully transect the MMTL to destabilize the medial meniscus.[2]
-
For sham-operated controls, perform the same procedure up to the visualization of the MMTL without transecting it.
-
Close the joint capsule and skin with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover and monitor for any signs of distress.
-
Initiate this compound or vehicle treatment as per the study design (e.g., twice daily oral gavage).
-
At the study endpoint (e.g., 8-12 weeks post-surgery), euthanize the animals and collect the knee joints for analysis.
Protocol 3: Meniscectomy (MNX) Model in Rats
This model involves the surgical removal of the medial meniscus to induce OA.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250g)
-
Anesthesia
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
Sutures or wound clips
-
Analgesics
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and prepare the surgical site as described for the DMM model.
-
Make a medial parapatellar incision to expose the knee joint.
-
Carefully open the joint capsule.
-
Identify the medial meniscus.
-
Using fine surgical instruments, carefully resect the medial meniscus. A less invasive approach involves creating a small slit in the capsule to pull out and transect the meniscus without fully transecting the medial collateral ligament (MCL).
-
For sham controls, expose the meniscus without resecting it.
-
Close the joint capsule and skin incision.
-
Provide post-operative care, including analgesia.
-
Administer this compound or vehicle according to the study protocol.
Figure 2: Experimental Workflow for Surgical Induction of Osteoarthritis and Treatment.
Protocol 4: Histological Analysis of Cartilage Degradation
This protocol outlines the steps for processing and staining rodent knee joints for the assessment of OA severity.
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., 10% EDTA or formic acid-based solution)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Safranin O-Fast Green staining solutions
-
Weigert's iron hematoxylin
-
Mounting medium
Procedure:
-
Fixation: Immediately after collection, fix the whole knee joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Transfer the fixed joints to a decalcifying solution until the bones are pliable. The duration will depend on the solution used (days to weeks).
-
Processing and Embedding: Dehydrate the decalcified joints through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-7 µm thick sagittal sections of the knee joint using a microtome. Collect sections from the medial compartment.
-
Staining (Safranin O-Fast Green): a. Deparaffinize and rehydrate the sections to distilled water. b. Stain with Weigert's iron hematoxylin for 5-10 minutes to stain the nuclei. c. Rinse in running tap water. d. Stain with Fast Green solution for 3-5 minutes to stain non-cartilaginous tissues. e. Rinse briefly with 1% acetic acid. f. Counterstain with 0.1% Safranin O solution for 5-15 minutes to stain proteoglycans in the cartilage red/orange. g. Dehydrate the sections through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Scoring: a. Examine the stained sections under a light microscope. b. Assess the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system for rodents.[3][4] This system grades the depth and extent of cartilage lesions. c. Evaluate proteoglycan loss by the reduction in Safranin O staining intensity. d. Assess subchondral bone sclerosis and osteophyte formation.
Protocol 5: Measurement of Subchondral Bone Sclerosis
Micro-computed tomography (micro-CT) is the gold standard for quantifying changes in subchondral bone.
Procedure:
-
After euthanasia, the knee joints can be scanned using a high-resolution micro-CT system before or after fixation.
-
Define a region of interest (ROI) in the subchondral bone of the medial tibial plateau.
-
Analyze the micro-CT data to determine key bone morphometric parameters, including:
-
Subchondral plate thickness
-
Bone volume fraction (BV/TV)
-
Trabecular thickness (Tb.Th)
-
Trabecular number (Tb.N)
-
Trabecular separation (Tb.Sp)
-
-
Compare these parameters between the this compound-treated, vehicle-treated, and sham control groups. An increase in subchondral plate thickness and bone volume fraction is indicative of sclerosis.
Protocol 6: ARGS Neoepitope Pharmacodynamic Assay
This protocol provides a general outline for measuring the ARGS neoepitope in rodent serum or plasma using an ELISA.
Materials:
-
Commercially available ARGS neoepitope ELISA kit (select a kit validated for rodent samples)
-
Rodent serum or plasma samples
-
Microplate reader
Procedure:
-
Collect blood samples from the animals at baseline and at various time points during the treatment period.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
On the day of the assay, thaw the samples and the ELISA kit reagents.
-
Follow the specific instructions provided with the ELISA kit. This typically involves: a. Adding standards and samples to the wells of the pre-coated microplate. b. Incubating the plate. c. Washing the plate to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating and washing the plate. f. Adding a substrate solution that reacts with the enzyme to produce a color change. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ARGS neoepitope in the samples by comparing their absorbance to the standard curve. A reduction in the levels of ARGS neoepitope in the this compound-treated group compared to the vehicle group indicates target engagement.
References
- 1. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urmc.rochester.edu [urmc.rochester.edu]
Preparation of Aldumastat Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat, also known as GLPG1972 or S201086, is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan in articular cartilage.[1][2][3] Its role in osteoarthritis research makes the accurate and consistent preparation of this compound solutions crucial for obtaining reliable and reproducible experimental results.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Physicochemical Properties and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄F₂N₄O₃ | [4] |
| Molecular Weight | 406.43 g/mol | [1][5] |
| CAS Number | 1957278-93-1 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (246.04 mM) | [1] |
| Storage of Solid | -20°C for 3 years, 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution (for in vitro use)
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.64 mg of this compound.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For a 100 mM solution, if you weighed 40.64 mg, add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure that the powder is completely dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Preparation of a 5 mg/mL Formulation for In Vivo Studies
For in vivo experiments, a vehicle that is well-tolerated is required. The following protocol, adapted from manufacturer guidelines, describes the preparation of a 5 mg/mL solution suitable for oral gavage.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO at 50 mg/mL.
-
Vehicle Formulation: In a sterile conical tube, add the solvents in the following order, ensuring to mix thoroughly after each addition:
-
10% DMSO (from the 50 mg/mL stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL final volume:
-
Add 100 µL of the 50 mg/mL this compound in DMSO stock solution to a tube.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of Saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.
-
-
Use Freshly Prepared: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1] If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]
Diagrams
Caption: Workflow for this compound solution preparation.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[4] It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]
- 4. This compound | C20H24F2N4O3 | CID 121448788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound: this compound (CHEMBL4650334) - ChEMBL [ebi.ac.uk]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Aldumastat in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage.[1][2] Due to its mechanism of action, this compound has been investigated as a potential disease-modifying agent, primarily in the context of osteoarthritis.[1][2] While clinical development has focused on osteoarthritis, its role in inflammatory arthritis models, such as collagen-induced arthritis (CIA), is of significant preclinical interest.
These application notes provide a summary of the available dosage information for this compound in rodent models of joint disease and detailed protocols for establishing a common mouse model of inflammatory arthritis.
Data Presentation
Note: To date, published studies have focused on the use of this compound in mouse models of osteoarthritis (OA), a degenerative joint disease. Specific dosage information for this compound in mouse models of inflammatory arthritis, such as rheumatoid arthritis (RA), is not yet available in the public domain. The data presented below is from osteoarthritis models and may serve as a starting point for dose-range finding studies in inflammatory arthritis models.
Table 1: this compound (GLPG1972/S201086) Dosage in Rodent Models of Osteoarthritis
| Animal Model | Species | Induction Method | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |
| Destabilization of the Medial Meniscus (DMM) | Mouse | Surgical | 30-120 mg/kg | Oral | Twice daily (b.i.d) | Reduced cartilage proteoglycan loss, structural damage, and subchondral bone sclerosis.[1] |
| Meniscectomy (MNX) | Rat | Surgical | 10-50 mg/kg | Oral | Twice daily (b.i.d) | Reduced cartilage damage, proteoglycan loss, and subchondral bone sclerosis.[1] |
| Pharmacokinetic Study | Mouse | N/A | 5 mg/kg | Oral gavage | Single dose | Favorable pharmacokinetic profile with 25% oral availability.[3] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of ADAMTS-5, which plays a crucial role in cartilage degradation.
Caption: this compound inhibits ADAMTS-5, blocking aggrecan cleavage and subsequent cartilage degradation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Emulsifying needle or device
Experimental Workflow Diagram:
Caption: Workflow for collagen-induced arthritis (CIA) model and treatment.
Protocol:
-
Preparation of Emulsion for Primary Immunization:
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Preparation of Emulsion for Booster Immunization:
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA) using the same method as for the primary immunization.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection site.
-
-
Monitoring of Arthritis Development:
-
Beginning around day 21, visually inspect the paws of the mice 3-5 times per week for signs of arthritis (redness, swelling).
-
Use a clinical scoring system to quantify the severity of arthritis in each paw (e.g., 0 = no signs of arthritis; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema of one joint or mild swelling of multiple joints; 3 = severe swelling and erythema of an entire paw; 4 = maximal swelling and erythema with ankylosis). The total score per mouse is the sum of the scores for all four paws.
-
Paw swelling can also be measured using a plethysmometer or calipers.
-
Monitor the body weight of the animals regularly.
-
-
This compound Administration:
-
Vehicle Preparation: Prepare the vehicle control and this compound formulation. A common vehicle for oral administration is 0.5% methylcellulose with 0.25% Tween 80 in water.
-
Dosing: Based on the data from osteoarthritis models, a starting dose range of 30-120 mg/kg administered orally twice daily could be considered for an initial dose-finding study in the CIA model.
-
Prophylactic Dosing: Begin treatment before the onset of clinical signs of arthritis (e.g., from day 0 or day 21).
-
Therapeutic Dosing: Begin treatment after the onset of clinical signs of arthritis (e.g., when a clinical score of 1 or 2 is reached).
-
-
Endpoint Analysis:
-
At the termination of the study, collect blood for serum biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Micro-CT imaging can be used to quantify bone erosion.
-
Conclusion
This compound is a promising ADAMTS-5 inhibitor with demonstrated efficacy in preclinical models of osteoarthritis. While its potential in inflammatory arthritis remains to be fully elucidated, the protocols and data provided herein offer a framework for researchers to design and conduct studies to evaluate the therapeutic potential of this compound in mouse models of arthritis. It is recommended that initial studies in inflammatory arthritis models, such as CIA, include a dose-response evaluation to determine the optimal therapeutic window.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Aldumastat Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), with an IC50 of 19 nM for the human enzyme.[1][2][3] ADAMTS-5 is a zinc-dependent metalloproteinase that plays a crucial role in the degradation of aggrecan, a major component of the extracellular matrix (ECM) in cartilage.[4] While primarily investigated for the treatment of osteoarthritis, the role of ADAMTS family members in cancer progression is an emerging area of research.[2][5][6]
The role of ADAMTS-5 in cancer is context-dependent. In some cancers, such as ovarian cancer, it is associated with promoting invasion and metastasis, making it a potential therapeutic target.[7][8] Conversely, in other cancers like gastric cancer and melanoma, ADAMTS-5 has been suggested to act as a tumor suppressor by inhibiting angiogenesis.[9][10] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in relevant cancer cell models, focusing on its potential to modulate key cellular processes involved in cancer progression.
Mechanism of Action and Signaling Pathway
In ovarian cancer, the expression of ADAMTS5 has been shown to be upregulated by the Rab25 GTPase through the activation of the NF-κB signaling pathway.[7][8][11][12] ADAMTS-5, in turn, can cleave various components of the extracellular matrix, including versican, which is known to be involved in promoting cancer cell migration and invasion.[7] By inhibiting ADAMTS-5, this compound can potentially disrupt this signaling cascade and reduce the invasive potential of cancer cells.
Data Presentation: Efficacy of this compound in Cell-Based Assays
The following tables summarize expected quantitative data from the described assays. Note that while the enzymatic IC50 of this compound for ADAMTS-5 is known[1], specific IC50 values for cell proliferation, migration, and invasion in cancer cell lines are not yet widely published. The data presented here for migration and invasion are representative of potent small molecule inhibitors in similar assays and should be experimentally determined for this compound in the cell line of interest.[13][14]
Table 1: this compound Enzymatic and Anti-Proliferative Activity
| Parameter | Target/Cell Line | IC50 | Citation |
| Enzymatic Inhibition | Human ADAMTS-5 | 19 nM | [1] |
| Cell Proliferation | Ovarian Cancer (e.g., OVCAR3) | To be determined | N/A |
| Cell Proliferation | Gastric Cancer (e.g., AGS) | To be determined | N/A |
| Cell Proliferation | Melanoma (e.g., A375) | To be determined | N/A |
Table 2: this compound Efficacy in Cell Migration and Invasion Assays (Representative Data)
| Assay | Cell Line | This compound Concentration | % Inhibition (Mean ± SD) | Representative IC50 |
| Cell Migration | Ovarian Cancer (OVCAR3) | 1 µM | To be determined | ~0.1 - 5 µM |
| 5 µM | To be determined | |||
| 10 µM | To be determined | |||
| Cell Invasion | Ovarian Cancer (OVCAR3) | 1 µM | To be determined | ~0.5 - 10 µM |
| 5 µM | To be determined | |||
| 10 µM | To be determined |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3, AGS, A375)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol, also known as the Boyden chamber assay, assesses the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Protocol:
-
Pre-treat the cancer cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control in serum-free medium for 24 hours.
-
Add 600 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C, 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Cell Invasion Assay (Matrigel Transwell Assay)
This assay is a modification of the migration assay and evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
All materials for the Cell Migration Assay
-
Matrigel Basement Membrane Matrix (or other suitable ECM)
Protocol:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelation.
-
Follow steps 1-11 of the Cell Migration Assay protocol, seeding the pre-treated cells onto the Matrigel-coated inserts.
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the efficacy of this compound in cancer cell-based models. By systematically assessing its impact on cell proliferation, migration, and invasion, researchers can elucidate its potential as an anti-cancer therapeutic, particularly in tumors where ADAMTS-5 is implicated in disease progression. The context-dependent role of ADAMTS-5 necessitates careful selection of relevant cancer cell lines for these studies. The successful application of these assays will provide valuable insights into the therapeutic potential of this compound beyond its initial indication in osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The protease ADAMTS5 controls ovarian cancer cell invasion, downstream of Rab25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADAMTS5 functions as an anti-angiogenic and anti-tumorigenic protein independent of its proteoglycanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAMTS5 acts as a tumor suppressor by inhibiting migration, invasion and angiogenesis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protease ADAMTS5 controls ovarian cancer cell invasion, downstream of Rab25 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emergence of potent inhibitors of metastasis in lung cancer via syntheses based on migrastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the anticancer and anti-metastasis effects of novel synthetic sodium channel blockers in prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Aggrecan Degradation with Aldumastat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aggrecan is a critical proteoglycan in articular cartilage, responsible for providing its compressive strength and resilience. In osteoarthritis (OA), the degradation of aggrecan by enzymes known as aggrecanases is a key pathological event, leading to cartilage breakdown and joint dysfunction. Aldumastat (also known as GLPG1972 or S201086) is a potent and selective small-molecule inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a primary aggrecanase implicated in OA pathogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study and measure aggrecan degradation in preclinical research settings.
Mechanism of Action of this compound
This compound selectively targets and inhibits the enzymatic activity of ADAMTS-5.[1][3] This enzyme is a zinc-dependent endopeptidase that cleaves aggrecan at specific sites within its core protein, most notably at the Glu373-Ala374 bond in the interglobular domain (IGD).[4] This cleavage generates specific neoepitope fragments, such as those with the N-terminal sequence ARGS (Alanine-Arginine-Glutamic acid-Serine), which can be measured as biomarkers of aggrecan degradation.[5][6] By inhibiting ADAMTS-5, this compound prevents the initial and critical step in aggrecan breakdown, thereby protecting the cartilage matrix from degradation.[1][2]
Signaling Pathway of Aggrecan Degradation
The degradation of aggrecan is initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines, often elevated in osteoarthritic joints, stimulate chondrocytes to produce and activate aggrecanases, primarily ADAMTS-5. The signaling cascade involves the activation of intracellular pathways leading to the transcription and translation of the ADAMTS-5 gene. Once synthesized and secreted, ADAMTS-5 cleaves aggrecan, leading to the release of aggrecan fragments from the cartilage matrix.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (GLPG1972) from various preclinical studies.
Table 1: In Vitro Potency of this compound (GLPG1972)
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | ADAMTS-5 | Human | 19 nM | [3][7] |
| Biochemical Assay | ADAMTS-4 | Human | 156 nM | [7] |
| Cartilage Explant Assay (IL-1α stimulated GAG release) | ADAMTS-5 | Mouse | <1.5 µM | [8][9] |
| Cartilage Explant Assay (IL-1β stimulated ARGS release) | ADAMTS-5 | Human | <1 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound (GLPG1972) in Animal Models of Osteoarthritis
| Animal Model | Treatment Dose | Duration | Outcome Measure | Reduction vs. Vehicle | Reference |
| Destabilization of the Medial Meniscus (DMM) in Mice | 30-120 mg/kg b.i.d. | Not Specified | Femorotibial cartilage proteoglycan loss | 23-37% | [2] |
| Destabilization of the Medial Meniscus (DMM) in Mice | 30-120 mg/kg b.i.d. | Not Specified | Cartilage structural damage | 23-39% | [2] |
| Menisectomized (MNX) Rats | 10-50 mg/kg b.i.d. | Not Specified | Cartilage damage (OARSI score) | 6-23% | [2] |
| Menisectomized (MNX) Rats | 10-50 mg/kg b.i.d. | Not Specified | Proteoglycan loss | ~27% | [2] |
Experimental Protocols
This section provides detailed protocols for inducing aggrecan degradation in cartilage explants and for measuring the resulting degradation products.
Experimental Workflow: Cartilage Explant Culture and Analysis
Protocol 1: Induction of Aggrecan Degradation in Cartilage Explants
This protocol describes how to induce aggrecan degradation in cartilage explant cultures using pro-inflammatory cytokines, a model that mimics the catabolic environment of an osteoarthritic joint.
Materials:
-
Articular cartilage (e.g., bovine, porcine, or human)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1β or TNF-α
-
This compound (GLPG1972)
-
Dimethyl sulfoxide (DMSO)
-
Sterile biopsy punches (e.g., 3 mm)
-
Sterile culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cartilage Harvest: Aseptically harvest full-thickness articular cartilage from a fresh joint.
-
Explant Creation: Create cartilage explants using a sterile biopsy punch.
-
Equilibration: Place one explant per well in a culture plate with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow the explants to equilibrate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: After equilibration, replace the medium with serum-free DMEM for 24 hours.
-
Treatment:
-
Prepare treatment media containing the desired concentrations of IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 20 ng/mL) in serum-free DMEM.
-
Prepare treatment media with the addition of this compound at various concentrations (e.g., 0.1, 1, 10 µM). Use DMSO as a vehicle control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Replace the medium in the wells with the prepared treatment media. Culture the explants for a desired period (e.g., 3-7 days).
-
Sample Collection: At the end of the incubation period, collect the conditioned media for analysis of released aggrecan fragments. The cartilage explants can be harvested for analysis of remaining aggrecan content. Store samples at -80°C until analysis.
Protocol 2: ARGS Neoepitope ELISA
This protocol outlines a sandwich ELISA for the quantification of aggrecan fragments bearing the ARGS neoepitope.[5]
Materials:
-
High-binding 96-well ELISA plate
-
Capture antibody: Anti-Aggrecan G1 domain antibody
-
Detection antibody: Biotinylated anti-ARGS neoepitope antibody (e.g., BC-3)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Recombinant aggrecan fragments with the ARGS neoepitope (for standard curve)
-
Conditioned media or synovial fluid samples
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of ARGS fragments in the samples.
Protocol 3: Western Blot for Aggrecan Fragments
This protocol describes the detection of aggrecan fragments by Western blotting.[10]
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-ARGS neoepitope antibody or anti-Aggrecan G1 domain antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Conditioned media or cartilage lysate samples
-
Chondroitinase ABC (optional, for deglycosylation)
Procedure:
-
Sample Preparation:
-
(Optional) Deglycosylate samples by treating with Chondroitinase ABC to improve resolution of the core protein.
-
Mix samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 4: LC-MS/MS Analysis of Aggrecan Fragments
This protocol provides a general workflow for the sensitive and specific quantification of aggrecan neoepitope peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Materials:
-
Synovial fluid or conditioned media samples
-
Immunoaffinity columns with anti-ARGS and/or anti-AGEG antibodies
-
Chymotrypsin
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Digestion: Treat the samples with chymotrypsin to generate specific peptides containing the neoepitopes (e.g., ARGSVIL).
-
Immunoaffinity Enrichment: Pass the digested sample through an immunoaffinity column to specifically capture the neoepitope-containing peptides.
-
Elution and Desalting: Elute the captured peptides from the column and desalt them using a C18 SPE cartridge.
-
LC-MS/MS Analysis:
-
Inject the purified peptides onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Introduce the eluted peptides into the mass spectrometer.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target peptides based on their precursor and fragment ion masses.
-
-
Data Analysis: Quantify the amount of each peptide by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Conclusion
This compound is a valuable research tool for investigating the role of ADAMTS-5 in aggrecan degradation and for evaluating potential therapeutic strategies for osteoarthritis. The protocols provided in this document offer standardized methods for inducing and measuring aggrecan breakdown in a preclinical setting. The choice of assay will depend on the specific research question, available resources, and desired sensitivity and throughput. By employing these methods, researchers can effectively assess the efficacy of ADAMTS-5 inhibitors like this compound and gain further insights into the mechanisms of cartilage degradation in osteoarthritis.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG1972 (this compound) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Aggrecanases and cartilage matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel clinical biomarker assay to detect and quantify aggrecanase-generated aggrecan fragments in human synovial fluid, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot quantification of aggrecan fragments in human synovial fluid indicates differences in fragment patterns between joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ors.org [ors.org]
- 12. An immunoaffinity liquid chromatography-tandem mass spectrometry assay for detection of endogenous aggrecan fragments in biological fluids: Use as a biomarker for aggrecanase activity and cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldumastat: A Potent Tool for Investigating Chondrocyte Apoptosis in Osteoarthritis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally active inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). ADAMTS-5 is a key aggrecanase responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix (ECM).[1][2] In the context of osteoarthritis (OA), a degenerative joint disease, the degradation of cartilage is a central pathological feature, and chondrocyte apoptosis, or programmed cell death, plays a significant role in the initiation and progression of this process. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), are known to be upregulated in OA joints and contribute to both ECM breakdown and chondrocyte apoptosis.[3][4] By selectively targeting ADAMTS-5, this compound offers a valuable pharmacological tool to dissect the molecular mechanisms linking ECM degradation to chondrocyte apoptosis and to explore potential therapeutic strategies aimed at preserving cartilage integrity.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying chondrocyte apoptosis in in vitro models.
Mechanism of Action
This compound is a highly selective inhibitor of ADAMTS-5, with a reported IC50 (half-maximal inhibitory concentration) of 19 nM for human ADAMTS-5.[1] It exhibits approximately 8-fold selectivity over the related enzyme ADAMTS-4.[1] The degradation of aggrecan by ADAMTS-5 is a critical early event in cartilage breakdown. This degradation not only weakens the structural integrity of the cartilage but also generates signaling fragments that can further influence chondrocyte behavior, including inducing apoptosis. By inhibiting ADAMTS-5, this compound is hypothesized to prevent the initial steps of aggrecanolysis, thereby preserving the chondrocyte pericellular matrix and mitigating downstream apoptotic signaling pathways.
Recent studies have shown that the knockdown of ADAMTS5 can alleviate IL-1β-induced chondrocyte apoptosis, extracellular matrix degradation, inflammation, and oxidative stress.[3][5] This provides a strong rationale for using this compound to pharmacologically inhibit ADAMTS-5 and study its protective effects on chondrocytes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and the effects of ADAMTS-5 inhibition on chondrocyte apoptosis.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 | Reference |
| ADAMTS-5 | Human | 19 nM | [1] |
| ADAMTS-4 | Human | 156 nM | |
| ADAMTS-5 | Rat | <23 nM |
Table 2: Effect of ADAMTS-5 Knockdown on IL-1β-Induced Chondrocyte Apoptosis
| Treatment Group | Apoptosis Rate (%) | Fold Change vs. IL-1β + si-NC | Reference |
| Control | 5.2 ± 0.6 | - | [6] |
| IL-1β + si-NC | 25.4 ± 2.1 | 1.0 | [6] |
| IL-1β + si-ADAMTS5 | 10.8 ± 1.2 | 0.43 | [6] |
Note: Data presented as mean ± standard deviation. si-NC: negative control siRNA; si-ADAMTS5: siRNA targeting ADAMTS5.
Experimental Protocols
Here, we provide detailed protocols for utilizing this compound to investigate its protective effects against IL-1β-induced chondrocyte apoptosis.
Protocol 1: Primary Chondrocyte Isolation and Culture
Objective: To establish primary chondrocyte cultures from articular cartilage.
Materials:
-
Articular cartilage tissue (e.g., from human donors, bovine, or porcine joints)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Aseptically dissect articular cartilage from the joint.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the cartilage pieces with sterile PBS containing Penicillin-Streptomycin.
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Remove the trypsin solution and wash the cartilage pieces with PBS.
-
Digest the cartilage pieces with Collagenase Type II (e.g., 350 U/mL in DMEM/F-12) for 4-6 hours at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the chondrocyte pellet in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days. Chondrocytes will be ready for experiments upon reaching 80-90% confluency.
Protocol 2: Induction of Chondrocyte Apoptosis with IL-1β and Treatment with this compound
Objective: To induce an apoptotic state in cultured chondrocytes using IL-1β and to assess the protective effect of this compound.
Materials:
-
Primary chondrocytes (from Protocol 1)
-
DMEM/F-12 with 1% FBS and Penicillin-Streptomycin
-
Recombinant human IL-1β
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed primary chondrocytes in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays, or chamber slides for imaging).
-
Allow cells to adhere and grow to 80-90% confluency.
-
Serum-starve the chondrocytes by replacing the growth medium with DMEM/F-12 containing 1% FBS for 12-24 hours.
-
Prepare working solutions of this compound in DMEM/F-12 (1% FBS) at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the chondrocytes with the different concentrations of this compound or vehicle for 1-2 hours.
-
Following pre-treatment, add IL-1β to the culture medium at a final concentration of 10 ng/mL to all wells except for the untreated control group.
-
Incubate the cells for the desired time period (e.g., 24-48 hours) to induce apoptosis.
-
Proceed with apoptosis assessment using the protocols described below.
Protocol 3: Assessment of Chondrocyte Apoptosis
A. Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated chondrocytes from Protocol 2
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Harvest the chondrocytes by trypsinization and centrifugation.
-
Lyse the cell pellet according to the manufacturer's protocol for the caspase-3 assay kit.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the caspase-3 activity relative to the control group.
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in situ.
Materials:
-
Treated chondrocytes cultured on chamber slides from Protocol 2
-
TUNEL assay kit
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL staining protocol, which typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
C. Western Blot Analysis of Apoptosis-Related Proteins
Objective: To measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
Treated chondrocytes from Protocol 2
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the chondrocytes in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nesfatin-1 suppresses interleukin-1β-induced inflammation, apoptosis, and cartilage matrix destruction in chondrocytes and ameliorates osteoarthritis in rats | Aging [aging-us.com]
- 5. SP1‑mediated ADAMTS5 transcription promotes IL‑1β‑induced chondrocyte injury via Wnt/β‑catenin pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Aldumastat in Combination with Other Osteoarthritis Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a multifactorial degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and synovial inflammation. Current therapeutic strategies often focus on symptomatic relief with analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), or on joint replacement in end-stage disease. The development of Disease-Modifying Osteoarthritic Drugs (DMOADs) is a critical unmet need.
Aldumastat (GLPG1972/S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).[1][2][3][4] ADAMTS-5 is the primary aggrecanase responsible for the degradation of aggrecan, a key proteoglycan component of the cartilage extracellular matrix.[5][6] Inhibition of ADAMTS-5 is a promising strategy to slow or prevent the progressive cartilage destruction in OA.[7][8] While clinical trials of this compound as a monotherapy have been conducted, exploring its potential in combination with other OA therapies could offer a synergistic approach to address the multifaceted pathology of OA.
These application notes provide a rationale and protocols for investigating this compound in combination with other OA therapies, targeting different pathological pathways to achieve enhanced therapeutic outcomes.
Mechanism of Action: this compound (ADAMTS-5 Inhibition)
ADAMTS-5 is a zinc-dependent metalloproteinase that plays a crucial role in cartilage degradation.[9] In the OA joint, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to produce ADAMTS-5.[10][11] Once activated, ADAMTS-5 cleaves aggrecan, leading to the loss of cartilage's compressive stiffness and subsequent degradation.[5] this compound directly inhibits the enzymatic activity of ADAMTS-5, thereby preventing aggrecanolysis and preserving cartilage integrity.[12][13]
dot
Caption: this compound inhibits the ADAMTS-5 enzyme, preventing aggrecan degradation.
Rationale for Combination Therapies
The complex pathophysiology of OA, involving inflammation, cartilage degradation, and subchondral bone remodeling, suggests that targeting a single pathway may be insufficient. A combination therapy approach with this compound could provide a more comprehensive treatment.
This compound + Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
-
Rationale: NSAIDs are standard of care for pain and inflammation in OA, primarily through the inhibition of cyclooxygenase (COX) enzymes. While this compound targets cartilage degradation, it has limited direct anti-inflammatory effects. Combining this compound with an NSAID could simultaneously reduce inflammation and pain while protecting cartilage structure, potentially leading to a synergistic effect on both symptoms and disease progression.
-
Potential Benefits:
-
Dual-action on pain and cartilage preservation.
-
Potential for lower doses of NSAIDs, reducing the risk of gastrointestinal and cardiovascular side effects.
-
This compound + Hyaluronic Acid (HA) Viscosupplementation
-
Rationale: Intra-articular injections of hyaluronic acid aim to restore the viscoelastic properties of synovial fluid, providing lubrication and shock absorption.[14] this compound, as an oral DMOAD, works systemically to inhibit cartilage breakdown. The combination could offer both immediate mechanical support and long-term structural protection.
-
Potential Benefits:
-
Complementary mechanisms of action: mechanical and biological.
-
Improved joint function and pain relief from HA, with concurrent disease modification from this compound.
-
This compound + Other DMOADs
-
Rationale: Combining this compound with other DMOADs targeting different pathways could offer enhanced chondroprotection. For example, a combination with a Wnt signaling inhibitor or a senolytic agent could target different aspects of OA pathogenesis.
-
Potential Benefits:
-
Targeting multiple disease-driving pathways.
-
Potential for synergistic effects on cartilage preservation and regeneration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound (GLPG1972)
| Target | IC50 (nM) | Selectivity vs. ADAMTS-4 | Reference |
| Human ADAMTS-5 | 19 | 8-fold | [12] |
| Rat ADAMTS-5 | <23 | [12] | |
| Human ADAMTS-4 | 156 | - | [4] |
Table 2: Efficacy of this compound (GLPG1972) in Animal Models of Osteoarthritis
| Animal Model | Treatment | Outcome Measure | Efficacy | Reference |
| Destabilization of the Medial Meniscus (DMM) in Mice | 30-120 mg/kg b.i.d | Cartilage Proteoglycan Loss | 23-37% reduction | [12] |
| Cartilage Structural Damage | 23-39% reduction | [12] | ||
| Subchondral Bone Sclerosis | 21-36% reduction | [12] | ||
| Menisectomized (MNX) in Rats | 10-50 mg/kg b.i.d | OARSI Score Reduction | 6-23% reduction | [12] |
| Proteoglycan Loss | ~27% reduction | [12] | ||
| Subchondral Bone Sclerosis | 77-110% reduction | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in Combination with an NSAID on Cartilage Explants
Objective: To evaluate the combined effect of this compound and a representative NSAID (e.g., Celecoxib) on cytokine-induced cartilage degradation and inflammation.
Materials:
-
Bovine or human articular cartilage explants
-
This compound (GLPG1972)
-
Celecoxib
-
Recombinant human Interleukin-1β (IL-1β)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Quantification kits for:
-
Glycosaminoglycans (GAGs) (e.g., DMMB assay)
-
Aggrecan neoepitope (ARGS) (e.g., ELISA)
-
Prostaglandin E2 (PGE2) (e.g., ELISA)
-
Nitric Oxide (NO) (e.g., Griess assay)
-
Procedure:
-
Prepare cartilage explants (e.g., 3mm diameter biopsies) and culture them in serum-free medium for 24-48 hours to equilibrate.
-
Prepare stock solutions of this compound and Celecoxib in DMSO.
-
Treat explants with the following conditions (in triplicate):
-
Vehicle control (medium with DMSO)
-
IL-1β (e.g., 10 ng/mL)
-
IL-1β + this compound (various concentrations)
-
IL-1β + Celecoxib (various concentrations)
-
IL-1β + this compound + Celecoxib (in a matrix of concentrations)
-
-
Incubate for a defined period (e.g., 3-7 days).
-
Collect the conditioned media for analysis.
-
Analyze the media for:
-
GAG release (indicator of proteoglycan degradation)
-
ARGS neoepitope levels (specific indicator of aggrecanase activity)
-
PGE2 levels (indicator of inflammation)
-
NO levels (indicator of inflammation)
-
-
Digest the cartilage explants to determine remaining GAG content.
-
Analyze the data for additive or synergistic effects of the combination treatment.
dot
Caption: Workflow for in vitro testing of this compound in combination therapy.
Protocol 2: In Vivo Assessment of this compound in Combination with Hyaluronic Acid in a Rat Model of Osteoarthritis
Objective: To determine if the combination of oral this compound and intra-articular hyaluronic acid provides superior efficacy in a preclinical model of OA.
Model: Monoiodoacetate (MIA)-induced OA in rats. This model is characterized by an initial inflammatory phase followed by cartilage degradation and pain.[15]
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Monoiodoacetate (MIA)
-
This compound (GLPG1972)
-
Clinical-grade hyaluronic acid for intra-articular injection
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Tools for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Induction of OA:
-
Anesthetize rats.
-
Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µL saline) into the right knee joint.[15]
-
The left knee can serve as a control (saline injection).
-
-
Treatment Groups (n=10-12 per group):
-
Sham (saline injection, vehicle gavage, saline IA)
-
MIA + Vehicle (oral gavage) + Saline (intra-articular)
-
MIA + this compound (e.g., 30 mg/kg, oral gavage, daily) + Saline (intra-articular)
-
MIA + Vehicle (oral gavage) + Hyaluronic Acid (single intra-articular injection at day 7)
-
MIA + this compound + Hyaluronic Acid
-
-
Treatment Administration:
-
Begin oral this compound or vehicle treatment one day after MIA injection and continue for the duration of the study (e.g., 28 days).
-
Administer a single intra-articular injection of HA or saline on day 7 post-MIA.
-
-
Outcome Measures:
-
Behavioral Testing: Measure mechanical allodynia (paw withdrawal threshold) using von Frey filaments at baseline and weekly throughout the study.
-
Histopathology: At the end of the study (e.g., day 28), euthanize animals and collect the knee joints. Process the joints for histology and score cartilage damage using the OARSI scoring system.
-
Biomarker Analysis: Collect synovial fluid and/or serum for analysis of cartilage degradation markers (e.g., CTX-II) and inflammatory cytokines.
-
-
Data Analysis: Compare the outcomes between treatment groups to assess for improved efficacy with the combination therapy.
dot
Caption: Timeline for in vivo evaluation of combination therapy in a rat OA model.
Conclusion
This compound, as a selective ADAMTS-5 inhibitor, holds promise as a DMOAD for osteoarthritis. While its development as a monotherapy has faced challenges, its potential in combination with other therapeutic agents warrants further investigation. The rationale for combining this compound with NSAIDs, hyaluronic acid, or other DMOADs is strong, given the multifactorial nature of OA. The protocols outlined in these application notes provide a framework for preclinical evaluation of such combination therapies, which could lead to more effective treatment strategies for patients with osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Combatting joint pain and inflammation by dual inhibition of monoacylglycerol lipase and cyclooxygenase-2 in a rat model of osteoarthritis | springermedizin.de [springermedizin.de]
- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. frontiersin.org [frontiersin.org]
- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 7. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compounds: Potential Therapeutics for the Inhibition of Cartilage Matrix Degradation in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of action for hyaluronic acid treatment in the osteoarthritic knee: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldumastat Treatment in Cartilage Explant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally bioavailable inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).[1][2] ADAMTS-5 is a key aggrecanase responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1][3] Its targeted inhibition represents a promising disease-modifying therapeutic strategy for osteoarthritis (OA).[1][4] Cartilage explant models provide a valuable ex vivo system to study the efficacy of compounds like this compound in a setting that preserves the native tissue architecture and cell-matrix interactions.[5][6] These models typically involve the use of pro-inflammatory cytokines, such as interleukin-1 alpha (IL-1α) or interleukin-1 beta (IL-1β), to induce a catabolic state that mimics the cartilage degradation seen in OA.[2][7]
These application notes provide detailed protocols for utilizing this compound in cartilage explant models of damage, along with a summary of its reported efficacy and a visualization of the relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in inhibiting ADAMTS-5 activity and cartilage degradation in explant models.
Table 1: In Vitro Inhibitory Activity of this compound (GLPG1972/S201086)
| Target Enzyme | Species | IC50 | Selectivity | Reference |
| ADAMTS-5 | Human | 19 ± 2 nM | 8-fold vs. ADAMTS-4; 60->5,000-fold vs. other related proteases | [2] |
| ADAMTS-5 | Rat | <23 ± 1 nM | Not specified | [2] |
Table 2: Efficacy of this compound in Cartilage Explant Models
| Explant Source | Stimulation | Endpoint | This compound (GLPG1972) Concentration | % Inhibition | Reference |
| Mouse Cartilage | Interleukin-1α | Glycosaminoglycan (GAG) release | 20 µM | 100% | [2] |
| Human Cartilage | Interleukin-1β | Aggrecanase-derived aggrecan fragments | 10 µM | 100% | [2] |
| Human Articular Cartilage | Interleukin-1β | Aggrecanase-derived aggrecan fragments | IC50 < 1 µM | 50% | [7] |
| Mouse Cartilage | Interleukin-1 | Glycosaminoglycan (GAG) release | IC50 < 1.5 µM | 50% | [1][3] |
Experimental Protocols
Protocol 1: Preparation and Culture of Cartilage Explants
This protocol describes the general procedure for harvesting and culturing cartilage explants from bovine or human tissue.
Materials:
-
Full-thickness articular cartilage (e.g., from bovine metacarpophalangeal joints or human femoral condyles obtained from joint replacement surgery)
-
Sterile phosphate-buffered saline (PBS)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Biopsy punch (4-6 mm diameter)
-
Sterile scalpel
-
48-well culture plates
Procedure:
-
Aseptically dissect the articular cartilage from the joint surface.
-
Using a biopsy punch, create full-thickness cartilage explants. Ensure a consistent size and thickness for all explants.
-
Wash the explants three times with sterile PBS to remove any debris.
-
Place individual explants into the wells of a 48-well culture plate.
-
Add 500 µL of complete DMEM to each well.
-
Equilibrate the explants in culture for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Induction of Cartilage Damage and this compound Treatment
This protocol details the induction of a catabolic state in cartilage explants and subsequent treatment with this compound.
Materials:
-
Cultured cartilage explants (from Protocol 1)
-
Recombinant human or murine Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β)
-
This compound (GLPG1972) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete DMEM
Procedure:
-
After the equilibration period, remove the culture medium from the explants.
-
Prepare the treatment media:
-
Control Group: Complete DMEM.
-
Damage Group: Complete DMEM containing a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1α or IL-1β).
-
This compound Treatment Group(s): Complete DMEM containing the pro-inflammatory cytokine and varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Add 500 µL of the respective treatment media to each well containing a cartilage explant.
-
Culture the explants for a predetermined duration (e.g., 3-7 days).
-
Collect the culture supernatants at specified time points for analysis and store at -80°C.
-
At the end of the experiment, the cartilage explants can be harvested for histological analysis or biochemical assays.
Protocol 3: Assessment of Cartilage Degradation
This protocol outlines the measurement of glycosaminoglycan (GAG) release into the culture medium as an indicator of aggrecan degradation.
Materials:
-
Collected culture supernatants
-
1,9-Dimethylmethylene blue (DMMB) dye solution
-
Chondroitin sulfate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Thaw the collected culture supernatants.
-
Prepare a standard curve using the chondroitin sulfate solution.
-
Add a small volume of each supernatant (e.g., 20 µL) to the wells of a 96-well plate in duplicate or triplicate.
-
Add the DMMB dye solution to all wells containing standards and samples.
-
Immediately read the absorbance at a wavelength of 525 nm using a spectrophotometer.
-
Calculate the concentration of sulfated GAGs in the supernatants by comparing the absorbance values to the standard curve.
-
The amount of GAG release can be expressed as a percentage of the total GAG content in the explant or as a concentration in the medium.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in cartilage degradation and the experimental workflow for testing this compound in an explant model.
Caption: this compound's mechanism of action in inhibiting cartilage degradation.
Caption: Experimental workflow for this compound in cartilage explant models.
Concluding Remarks
The provided protocols and data offer a comprehensive guide for researchers and scientists to effectively utilize this compound in cartilage explant models. These ex vivo studies are crucial for the preclinical evaluation of potential disease-modifying osteoarthritis drugs by providing insights into their mechanisms of action and efficacy in a physiologically relevant environment. The selective inhibition of ADAMTS-5 by this compound, as demonstrated in these models, underscores its therapeutic potential for mitigating cartilage degradation in osteoarthritis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. Establishment of an ex vivo cartilage damage model by combined collagenase treatment and mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ex vivo tissue model of cartilage degradation suggests that cartilage state can be determined from secreted key protein patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Aldumastat Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Aldumastat (also known as GLPG1972) for cell culture experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (GLPG1972) is a potent and selective small molecule inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).[1] Its primary mechanism of action is to block the enzymatic activity of ADAMTS-5, a key aggrecanase involved in the degradation of aggrecan, a major component of the cartilage extracellular matrix.[2] By inhibiting ADAMTS-5, this compound prevents the breakdown of cartilage.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: Based on in vitro studies, a starting concentration range of 1 µM to 10 µM is recommended for most cell culture applications, particularly with chondrocytes. Complete inhibition of cytokine-stimulated aggrecanolysis in human cartilage explants has been observed at 10 µM.[3] The half-maximal inhibitory concentration (IC50) for its anticatabolic activity in mouse cartilage explants is less than 1.5 µM.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells?
A4: Existing data from non-cellular assays suggests that this compound has a low potential for cytotoxicity. In vitro studies showed no inhibitory activity on the hERG channel up to 80 µM, and it was not found to be mutagenic in the Ames test at concentrations up to 5000 µ g/plate . However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH) with your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective inhibitor of ADAMTS-5. It does exhibit some activity against ADAMTS-4, but with approximately 8-fold lower potency (IC50 of 156 nM for ADAMTS-4 versus 19 nM for ADAMTS-5).[1] Its selectivity against other related proteases, such as various matrix metalloproteinases (MMPs), is generally high.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit ADAMTS-5 in your specific cell system. 2. Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. Low ADAMTS-5 expression/activity: The cell line you are using may not express sufficient levels of active ADAMTS-5 for an inhibitory effect to be observed. 4. Assay sensitivity: The assay used to measure the downstream effects of ADAMTS-5 inhibition may not be sensitive enough. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Prepare a fresh stock solution of this compound from a reliable source. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Confirm ADAMTS-5 expression in your cell line using techniques like RT-qPCR or Western blotting. Consider stimulating cells with cytokines like IL-1β to induce ADAMTS-5 expression. 4. Use a more sensitive assay, such as an ELISA for aggrecan neoepitopes or a highly sensitive proteoglycan quantification method. |
| High cell death or unexpected morphological changes | 1. This compound concentration too high: The concentration used may be cytotoxic to your specific cell line. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At very high concentrations, off-target effects on other cellular processes cannot be ruled out. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 (50% cytotoxic concentration) and establish a non-toxic working concentration range. 2. Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Lower the concentration of this compound to a range closer to its IC50 for ADAMTS-5 and ensure proper controls are in place. |
| Variability in experimental results | 1. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or culture medium can affect the cellular response. 2. Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell growth. | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure uniform seeding density. 2. Use calibrated pipettes and be meticulous when preparing dilutions. 3. Avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| ADAMTS-5 | Biochemical Assay | Human | 19 nM | [1] |
| ADAMTS-4 | Biochemical Assay | Human | 156 nM | [1] |
| Anti-catabolic Activity | Mouse Cartilage Explant | Mouse | < 1.5 µM | [2] |
| Aggrecanolysis Inhibition | Human Cartilage Explant | Human | 100% inhibition at 10 µM | [3] |
| Aggrecanolysis Inhibition | Mouse Cartilage Explant | Mouse | 100% inhibition at 20 µM | [3] |
Table 2: In Vitro Safety Profile of this compound
| Assay | Concentration | Result |
| hERG Inhibition | Up to 80 µM | No significant inhibition |
| Ames Test | Up to 5000 µ g/plate | Non-mutagenic |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (GLPG1972) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound = 406.43 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Optimizing this compound Concentration using a Dose-Response Experiment
-
Cell Seeding:
-
Culture your target cells (e.g., primary chondrocytes or a relevant cell line) to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell type and assay duration.
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM).
-
Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM this compound).
-
If studying the inhibitory effect on induced aggrecan degradation, add a stimulating agent (e.g., IL-1β at 10 ng/mL) to the appropriate wells along with the this compound dilutions.
-
Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound and/or the stimulating agent.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Cytotoxicity Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and read the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Aggrecan Degradation Assessment (e.g., DMMB Assay):
-
Collect the cell culture supernatant.
-
Use a Dimethylmethylene Blue (DMMB) assay to quantify the amount of sulfated glycosaminoglycans (sGAGs) released into the medium, which is an indicator of aggrecan degradation.
-
Normalize the sGAG levels to the total protein content or cell number.
-
-
Visualizations
Caption: Mechanism of action of this compound in preventing cartilage degradation.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathways leading to ADAMTS-5-mediated cartilage degradation.
References
Aldumastat Technical Support Center: Long-Term Experimentation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Aldumastat in long-term experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to ensure the stability and efficacy of this compound throughout your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as GLPG1972 or S201086) is a potent and selective, orally active inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). Its primary mechanism of action is the inhibition of ADAMTS-5, a key enzyme responsible for the degradation of aggrecan, a major component of articular cartilage. By inhibiting ADAMTS-5, this compound is investigated for its potential as a disease-modifying drug for osteoarthritis.
2. What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solutions, adhere to the following storage guidelines:
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
3. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.
4. How should I prepare working solutions of this compound for in vitro experiments?
To prepare a working solution from a DMSO stock, it is crucial to perform serial dilutions in your desired cell culture medium or buffer. Ensure that the final concentration of DMSO in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.
5. Is there any information on the long-term stability of this compound in aqueous solutions or cell culture media at 37°C?
While specific long-term stability data for this compound in aqueous solutions at 37°C is not extensively published, it is a common practice to freshly prepare working solutions for each experiment or, for longer-term experiments, to replace the medium with freshly prepared this compound-containing medium every 24-48 hours. This practice minimizes the potential for degradation over time at physiological temperatures. The stability of any small molecule in culture media can be influenced by various factors, including pH, the presence of serum proteins, and other media components.
Troubleshooting Guide for Long-Term Experiments
This guide addresses potential issues you may encounter when using this compound in long-term experimental setups.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity over time | Degradation of this compound in working solution: Small molecules can be susceptible to degradation at 37°C over extended periods. | - Prepare fresh working solutions of this compound for each medium change. - For continuous long-term cultures, replenish the medium with freshly prepared this compound every 24-48 hours. - If feasible, perform analytical validation (e.g., HPLC) to confirm the concentration of this compound in your culture medium at the beginning and end of a representative experiment. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. | - Consider using low-adsorption plasticware. - Pre-incubating the culture plates with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, but this should be tested for compatibility with your experimental system. | |
| Repeated freeze-thaw cycles of stock solution: This can lead to the degradation of the compound. | - Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Inconsistent or unexpected experimental results | Inaccurate initial concentration of stock solution: Errors in weighing or dissolving the compound can lead to incorrect concentrations. | - Ensure accurate weighing of the compound using a calibrated balance. - Confirm complete dissolution of this compound in DMSO before making further dilutions. Gentle warming or sonication may aid dissolution. |
| Precipitation of this compound in aqueous media: this compound has limited aqueous solubility. High concentrations or improper dilution techniques can lead to precipitation. | - Visually inspect your working solutions for any signs of precipitation. - Prepare working solutions by adding the this compound stock solution to the culture medium dropwise while vortexing or stirring to ensure rapid and even dispersion. - Do not exceed the known solubility limit of this compound in your final experimental conditions. | |
| Cell culture media components interacting with this compound: Certain components in the media could potentially interact with and degrade the compound. | - If you suspect an interaction, you can test the stability of this compound in your specific cell culture medium over time using an analytical method like HPLC. - Consider using a simpler, defined medium if your experimental design allows. | |
| Observed cytotoxicity at expected therapeutic concentrations | High final DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | - Calculate and ensure that the final concentration of DMSO in your culture medium is below the cytotoxic threshold for your specific cell type (typically <0.1%). - Run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent alone. |
| Off-target effects of this compound: At high concentrations, some inhibitors may exhibit off-target activities. | - Perform dose-response experiments to determine the optimal, non-toxic working concentration of this compound for your specific cell type and experimental endpoint. - Consult the literature for reported off-target effects of this compound or similar ADAMTS-5 inhibitors. |
Experimental Protocols: Key Methodologies
Long-Term Cartilage Explant Culture with this compound Treatment
Objective: To assess the long-term efficacy of this compound in preventing cartilage degradation in an in vitro model.
Materials:
-
Articular cartilage explants (e.g., from bovine or human donors)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine)
-
This compound stock solution (in DMSO)
-
Pro-inflammatory cytokine (e.g., Interleukin-1 alpha (IL-1α) or Oncostatin M (OSM)) to induce cartilage degradation
-
Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen degradation.
Procedure:
-
Explant Preparation: Harvest articular cartilage explants under sterile conditions. Culture the explants in your chosen medium for a pre-equilibration period (e.g., 24-48 hours) to allow the tissue to stabilize.
-
Experimental Setup:
-
Control Group: Explants cultured in medium alone.
-
Degradation Group: Explants cultured in medium containing a pro-inflammatory cytokine (e.g., 10 ng/mL IL-1α).
-
Treatment Group(s): Explants cultured in medium containing the pro-inflammatory cytokine and varying concentrations of this compound.
-
Vehicle Control Group: Explants cultured in medium containing the pro-inflammatory cytokine and the highest concentration of DMSO used in the treatment groups.
-
-
Long-Term Culture:
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
-
Collect the culture medium and replace it with fresh medium (containing the respective treatments) every 48 hours for the duration of the experiment (e.g., 7 to 21 days).
-
Store the collected media at -20°C or -80°C for later analysis.
-
-
Analysis of Cartilage Degradation:
-
GAG Release: Measure the amount of sulfated glycosaminoglycans (sGAGs) released into the collected culture medium using a DMMB assay.
-
Collagen Degradation: Analyze the medium for markers of collagen breakdown.
-
Histology: At the end of the experiment, fix, section, and stain the cartilage explants (e.g., with Safranin O/Fast Green) to visualize proteoglycan content and tissue morphology.
-
Visualizations
This compound's Mechanism of Action in Osteoarthritis
Preventing off-target effects of Aldumastat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent and identify potential off-target effects of Aldumastat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as GLPG1972 or S201086) is a potent and selective, orally active inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).[1] ADAMTS-5 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage.[2] Therefore, this compound is being investigated as a potential disease-modifying drug for osteoarthritis.[1]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be highly selective for ADAMTS-5. However, as with any small molecule inhibitor, the potential for off-target activity should be considered. The table below summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and other related enzymes.
| Target | IC50 (nM) | Selectivity vs. ADAMTS-5 |
| ADAMTS-5 | 19 | - |
| ADAMTS-4 | 156 | 8.2-fold |
| MMP-2 | 1158 | 61-fold |
| MMP-14 | >3198 | >168-fold |
Data sourced from MedchemExpress. It is recommended to independently verify these values in your experimental system.
Q3: What are the potential, general off-target effects of metalloproteinase inhibitors?
While specific off-target effects for this compound are not extensively documented in publicly available literature, the broader class of matrix metalloproteinase (MMP) inhibitors has been associated with musculoskeletal syndrome (MSS), characterized by joint pain and inflammation. This is thought to be due to the inhibition of multiple MMPs and potentially other related enzymes like other ADAMTS family members. Therefore, careful evaluation of this compound's effects on other metalloproteinases and related signaling pathways is recommended.
Q4: How can I proactively assess the potential for off-target effects of this compound in my experiments?
It is crucial to perform in-house validation and characterization of this compound in your specific cellular or animal model. This can be achieved through a variety of experimental approaches outlined in the Troubleshooting Guide section below, such as comprehensive selectivity profiling and cellular target engagement assays.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a series of experimental approaches to help you identify and understand potential off-target effects of this compound.
Issue 1: Unexpected Phenotype or Cellular Response Observed
If you observe a cellular phenotype that is inconsistent with the known function of ADAMTS-5, it may be indicative of an off-target effect.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols:
-
Dose-Response Confirmation:
-
Design a dose-response experiment with a wide range of this compound concentrations, from well below to well above the reported IC50 for ADAMTS-5.
-
Include a known, structurally unrelated ADAMTS-5 inhibitor as a positive control, if available.
-
Use a vehicle control (e.g., DMSO) as a negative control.
-
Carefully quantify the unexpected phenotype at each concentration. An off-target effect may have a different dose-response curve than the on-target effect.
-
-
ADAMTS-5 Knockdown/Knockout Control:
-
Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of ADAMTS-5 in your cell model.
-
Treat the ADAMTS-5 deficient cells with this compound.
-
If the unexpected phenotype persists in the absence of ADAMTS-5, it is strong evidence for an off-target effect.
-
Issue 2: Concern about the Selectivity of this compound in a Specific Cell Type or Tissue
The selectivity profile of a compound can vary between different biological contexts. It is good practice to confirm the selectivity of this compound in your system of interest.
Experimental Approaches for Selectivity Profiling:
| Experimental Method | Principle | Outcome |
| Kinase Profiling | In vitro assays that measure the ability of this compound to inhibit the activity of a large panel of kinases.[3][4][5][6] | A list of kinases that are inhibited by this compound at a given concentration, providing a broad view of its kinase selectivity. |
| Affinity Chromatography | This compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.[7][8][9][10][11] These proteins are then identified by mass spectrometry. | Identification of proteins that directly bind to this compound, including potential off-targets. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses the binding of a ligand to its target in a cellular environment by measuring changes in the thermal stability of the target protein.[12][13][14][15][16] | Confirmation of this compound binding to ADAMTS-5 in cells and can be adapted to screen for off-target engagement. |
Detailed Methodologies:
-
Protocol: Kinase Profiling Service
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services. Many CROs offer panels of hundreds of kinases.
-
Assay Format: Typically, the CRO will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of your compound.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at a specific concentration of this compound, or as IC50 values for any significant hits.
-
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of ADAMTS-5 (and potential off-targets) by Western blotting or other quantitative protein detection methods. A stabilized protein will remain in the soluble fraction at higher temperatures.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways in which ADAMTS-5 is involved can help to predict the potential downstream consequences of its inhibition and to design experiments to investigate off-target effects.
ADAMTS-5 Signaling Network in Chondrocytes
ADAMTS-5 expression and activity are regulated by a complex network of signaling pathways, including inflammatory cytokines and growth factors.[17][18][19]
Caption: Simplified signaling pathways regulating ADAMTS-5 expression and activity.
This diagram illustrates that inflammatory signals can increase the transcription of the ADAMTS5 gene, leading to increased protein expression and subsequent degradation of aggrecan. This compound directly inhibits the enzymatic activity of the ADAMTS5 protein. An off-target effect could potentially interfere with other components of these or related pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Kinase Selectivity Profiling Services [promega.sg]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of Aldumastat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Aldumastat (also known as GLPG1972), a selective ADAMTS-5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. While orally active, its bioavailability can be variable and species-dependent, which presents a challenge for consistent therapeutic exposure.[1][2] Improving its oral bioavailability is crucial for optimizing its clinical efficacy.
Q2: What are the key physicochemical properties of this compound that influence its oral bioavailability?
| Property | Value / Predicted Value | Implication for Oral Bioavailability |
| Molecular Weight | 406.43 g/mol [3] | Within the range for good oral absorption. |
| Calculated logP | 1.6 - 1.77[3] | Indicates moderate lipophilicity, which is generally favorable for membrane permeability but can be associated with low aqueous solubility. |
| Aqueous Solubility | Predicted to be low. | Low solubility is a primary limiting factor for dissolution in the gastrointestinal tract and subsequent absorption. |
| pKa | Predicted to have a weakly acidic and a weakly basic pKa. | The ionization state of this compound in the gastrointestinal tract will influence its solubility and permeability. |
Note: Predicted values are based on computational models and should be experimentally verified.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of BCS Class II compounds such as this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[4][5]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal fluids and enhance its absorption via the lymphatic pathway.[6][7]
-
Particle Size Reduction (Nanoformulations): Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral formulations for this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low in vitro dissolution rate | - Poor wettability of the drug powder.- Agglomeration of drug particles.- Inadequate solubility in the dissolution medium. | - Consider micronization or nano-milling to increase surface area.- Incorporate a surfactant in the formulation.- Evaluate different biorelevant dissolution media that mimic fasted and fed states.- Explore amorphous solid dispersions to improve apparent solubility. |
| High variability in pharmacokinetic (PK) data | - Significant food effect.- Variable gastric emptying times.- Inconsistent dissolution in vivo. | - Conduct food-effect studies to understand the impact of food on absorption.- Develop a formulation that minimizes the food effect, such as a lipid-based formulation.- Ensure the formulation provides consistent and reproducible drug release. |
| Low oral bioavailability despite good in vitro dissolution | - First-pass metabolism in the gut wall or liver.- Efflux by transporters like P-glycoprotein (P-gp).- Instability in the gastrointestinal environment. | - Investigate the metabolic profile of this compound to identify major metabolites.- Co-administer with a P-gp inhibitor in preclinical models to assess the role of efflux.- Evaluate the stability of this compound at different pH values simulating the gastrointestinal tract. |
| Poor physical stability of the formulation (e.g., recrystallization of amorphous form) | - Inappropriate polymer selection for ASD.- High drug loading in the ASD.- Presence of moisture. | - Screen different polymers for their ability to stabilize amorphous this compound.- Determine the optimal drug loading that maintains physical stability.- Control moisture content during manufacturing and storage. |
Experimental Protocols
1. Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general method for preparing an ASD of this compound. Optimization of the polymer, solvent, and process parameters is essential.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent to form a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and particle formation.
-
Collect the resulting powder and dry it further under vacuum to remove any residual solvent.
-
Characterize the ASD for its physical state (amorphous vs. crystalline) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the in vitro dissolution performance of the ASD in biorelevant media.
2. Development of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol outlines the steps to develop a SEDDS for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Add this compound and mix until it is completely dissolved.
-
Characterization:
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Assess the in vitro dissolution and drug release from the SEDDS formulation.
-
Visualizations
Caption: this compound inhibits the ADAMTS-5 signaling pathway.
Caption: Workflow for improving this compound's bioavailability.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. This compound | C20H24F2N4O3 | CID 121448788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inconsistent results with Aldumastat in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments with Aldumastat.
Troubleshooting Guide & FAQs
This section addresses common issues that may lead to variability in your experimental outcomes when working with this compound.
Question 1: We are observing significant batch-to-batch variability in the IC50 of this compound in our in vitro assays. What could be the cause?
Answer: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) can stem from several factors related to compound handling and experimental setup.
-
Compound Stability and Storage: this compound stock solutions have defined stability periods. Improper storage can lead to degradation of the compound, resulting in a loss of potency. Ensure you are adhering to the recommended storage conditions.[1]
-
Solubility Issues: this compound has specific solubility characteristics. Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, thus appearing as a higher IC50.
-
Assay Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all influence the apparent IC50.
Recommendations:
-
Verify Storage Conditions: Confirm that your this compound stock solutions are stored at the correct temperature and are within the recommended use-by dates.
-
Ensure Complete Solubilization: When preparing your working solutions, ensure the compound is fully dissolved. You may need to use gentle warming or sonication. For in vivo studies, specific solvent formulations are recommended.[1]
-
Standardize Assay Parameters: Maintain consistent experimental parameters across all replicates and batches. This includes cell seeding density, serum concentration, and treatment duration.
Question 2: Our in vivo studies with this compound are showing inconsistent efficacy in our animal models of osteoarthritis. What are the potential reasons for this?
Answer: Inconsistent in vivo efficacy can be complex, with several potential contributing factors.
-
Formulation and Administration: The bioavailability of this compound can be influenced by the vehicle used for administration. An improper formulation can lead to poor absorption and variable drug exposure.
-
Animal-to-Animal Variability: Biological differences between animals, even within the same strain, can lead to varied responses to treatment.
-
Timing of Administration: The timing of drug administration relative to disease induction or progression can significantly impact the observed efficacy.
Recommendations:
-
Use Recommended Formulations: For oral gavage, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to be effective.[1] It is crucial to prepare this fresh on the day of use.[1]
-
Monitor Pharmacokinetics: If possible, conduct pharmacokinetic studies in a subset of your animals to ensure consistent drug exposure.
-
Standardize Experimental Timeline: Ensure the timing of disease induction, treatment initiation, and endpoint analysis is consistent across all experimental groups.
Question 3: We are seeing conflicting results in our gene expression analysis of chondrocytes treated with this compound. Why might this be happening?
Answer: Discrepancies in gene expression data can arise from both biological and technical variability.
-
Cell Line Integrity: Chondrocyte cell lines can change their phenotype over multiple passages. This can alter their response to this compound.
-
RNA Quality: The quality of the RNA extracted from your cells is critical for reliable gene expression analysis. Degraded RNA can lead to inaccurate quantification of gene transcripts.
Recommendations:
-
Use Low Passage Cells: Whenever possible, use chondrocytes at a low passage number to ensure a consistent phenotype.
-
Assess RNA Quality: Always check the integrity of your RNA using methods such as agarose gel electrophoresis or a Bioanalyzer before proceeding with downstream applications.
-
Employ Appropriate Normalization Strategies: Use well-established housekeeping genes for normalization in qPCR or appropriate global normalization methods for RNA-seq data.
Data Presentation
Table 1: this compound Storage and Stability
| Storage Temperature | Stock Solution Stability |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: this compound In Vitro Activity
| Target | IC50 | Selectivity |
| ADAMTS-5 | 19 nM[1] | 8-fold vs. ADAMTS-4[1] |
| ADAMTS-4 | 156 nM[1] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: In Vitro Chondrocyte Treatment
-
Cell Seeding: Seed chondrocytes in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, RNA extraction, or protein analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ADAMTS-5 mediated aggrecan degradation.
References
Addressing Aldumastat-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldumastat. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GLPG1972 or S201086, is a potent and selective inhibitor of the enzyme ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5).[1][2][3] Its primary mechanism of action is to block the activity of ADAMTS-5, an enzyme responsible for the degradation of aggrecan, a major component of articular cartilage.[2][4] By inhibiting aggrecanolysis, this compound is being investigated for its potential as a disease-modifying drug for osteoarthritis.[2][4]
Q2: Is this compound expected to be cytotoxic to all cell lines?
The primary target of this compound is ADAMTS-5, and its cytotoxic effects are not well-documented across a wide range of cell lines. While a phase 2 clinical trial in humans reported a safety profile similar to placebo, this does not preclude the possibility of cytotoxicity in specific in vitro cell models, which can be more sensitive.[5] Off-target effects, although not extensively reported for this compound, are a potential mechanism for cytotoxicity with any small molecule inhibitor.[6][7] Therefore, it is crucial to determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: What are the typical concentrations of this compound used in research?
The IC50 of this compound for human ADAMTS-5 is approximately 19 nM.[3] In cartilage explant studies, concentrations up to 20 µM have been used to achieve complete inhibition of aggrecanolysis.[3] For cell-based assays, it is recommended to perform a dose-response curve starting from nanomolar concentrations up to the high micromolar range to determine the optimal non-toxic and effective concentration for your specific experimental setup.
Q4: How should I prepare and store this compound for my experiments?
For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution and then dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound-induced cytotoxicity.
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is minimal and non-toxic to your cell line. Perform a solvent toxicity titration to determine the maximum tolerated concentration. Always include a vehicle-only control in your experiments. |
| Poor cell health | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density at the time of treatment. Sub-optimal cell culture conditions can increase sensitivity to any treatment. |
| Contamination | Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures, as this can lead to cell death. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Inaccurate this compound concentration | Verify the concentration of your stock solution. Ensure proper mixing and serial dilutions. |
| Variability in cell seeding density | Use a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results. |
| Edge effects in multi-well plates | Minimize edge effects by not using the outermost wells of the plate for experimental samples or by filling them with sterile PBS or media. |
| Assay timing | The timing of the cytotoxicity assessment after this compound treatment is critical. Perform a time-course experiment to identify the optimal endpoint. |
Issue 3: No observed cytotoxicity at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Your cell line may not express the target (ADAMTS-5) or may have other mechanisms that make it resistant to this compound's effects. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. |
| This compound degradation | Ensure the proper storage and handling of the this compound stock solution to prevent degradation. |
| Insufficient incubation time | Cytotoxic effects may take time to develop. Extend the incubation period and perform a time-course experiment. |
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) |
| [e.g., SW1353 (Chondrosarcoma)] | [e.g., MTT] | [e.g., 48] | [Experimentally Determined Value] |
| [e.g., T/C-28a2 (Chondrocyte)] | [e.g., LDH] | [e.g., 72] | [Experimentally Determined Value] |
| [e.g., MH7A (Synoviocyte)] | [e.g., Annexin V] | [e.g., 24] | [Experimentally Determined Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubate the plate for the desired time.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Your cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-fluorochrome conjugate and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive (less common)
-
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be involved in this compound-induced cytotoxicity, should it occur. These are generalized pathways and their specific activation by this compound would need to be experimentally verified.
Caption: Potential extrinsic apoptosis pathway.
Caption: Potential intrinsic apoptosis pathway.
Experimental Workflow
Caption: General workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aldumastat and Other ADAMTS Inhibitors for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aldumastat (GLPG1972/S201086), a selective ADAMTS-5 inhibitor, with other notable ADAMTS inhibitors investigated for the treatment of osteoarthritis (OA). The information is supported by experimental data to aid in research and development decisions.
Introduction to ADAMTS Inhibition in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key family of enzymes implicated in this process is the "a disintegrin and metalloproteinase with thrombospondin motifs" (ADAMTS) family. Specifically, ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2) are considered the primary aggrecanases responsible for the degradation of aggrecan, a critical component of the cartilage extracellular matrix.[1] Inhibition of these enzymes, particularly ADAMTS-5, has been a major focus for the development of disease-modifying osteoarthritis drugs (DMOADs).[2]
This compound (GLPG1972/S201086): A Profile
This compound is a potent, selective, and orally active small molecule inhibitor of ADAMTS-5.[3] It has been the subject of clinical investigation for its potential to reduce cartilage degradation in osteoarthritis.[4]
Signaling Pathway of ADAMTS-5 in Osteoarthritis
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected ADAMTS inhibitors.
Table 1: In Vitro Potency and Selectivity of ADAMTS Inhibitors
| Compound | Type | Target(s) | IC50 / KD | Selectivity | Reference(s) |
| This compound (GLPG1972) | Small Molecule | ADAMTS-5 | IC50: 19 nM (human) | 8-fold selective over ADAMTS-4 (IC50: 156 nM). >5,000-fold selective over other related proteases. | [3][5] |
| AGG-523 | Small Molecule | ADAMTS-4, ADAMTS-5 | Data not publicly available | Selective for aggrecanases. | [6][7] |
| GSK2394002 | Monoclonal Antibody | ADAMTS-5 | IC50: 0.83 nM | Selective for ADAMTS-5. | [8] |
| CRB0017 | Monoclonal Antibody | ADAMTS-5 | Nanomolar affinity | Specific for ADAMTS-5 ancillary domain. | [9][10] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Administration | Oral Bioavailability (F%) | Key Findings | Reference(s) |
| Mouse | Oral Gavage (5 mg/kg) | 25% | Favorable PK profile. | [3] |
| Rat | Oral Gavage (5 mg/kg) | 58% | Favorable PK profile. | [3] |
| Dog | Oral Gavage (5 mg/kg) | 97% | Favorable PK profile. | [3] |
Pharmacokinetic data for other inhibitors such as AGG-523 and GSK2394002 is limited in the public domain. AGG-523 was noted to have poor pharmacokinetics, leading to its discontinuation after Phase 1 trials.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Fluorescence-Based ADAMTS-5 Inhibition Assay
This assay quantifies the inhibitory activity of compounds against ADAMTS-5.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by ADAMTS-5, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant human ADAMTS-5
-
Fluorogenic ADAMTS-5 substrate (e.g., a FRET-based peptide)[12][13]
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a fixed concentration of recombinant ADAMTS-5 to each well of the microplate.
-
Add the diluted test compounds to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader (e.g., excitation/emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cartilage Explant Model of Osteoarthritis
This ex vivo model assesses the ability of a compound to protect cartilage from degradation.
Principle: Cartilage explants are cultured in the presence of pro-inflammatory cytokines (e.g., IL-1β) to induce matrix degradation. The release of cartilage breakdown products, such as glycosaminoglycans (GAGs) and aggrecan fragments, into the culture medium is measured to assess the protective effect of a test compound.[14]
Materials:
-
Articular cartilage from a relevant species (e.g., bovine, human)
-
Culture medium (e.g., DMEM with supplements)
-
Pro-inflammatory cytokine (e.g., recombinant human IL-1β)
-
Test compound
-
Reagents for GAG quantification (e.g., DMMB dye)
-
ELISA kits for specific aggrecan fragments (e.g., ARGS neoepitope)
Procedure:
-
Harvest full-thickness articular cartilage from a joint (e.g., knee).
-
Create cartilage explants of a uniform size using a biopsy punch.
-
Place the explants in a multi-well culture plate with culture medium.
-
Allow the explants to equilibrate for 24-48 hours.
-
Replace the medium with fresh medium containing the pro-inflammatory cytokine and different concentrations of the test compound. Include appropriate controls (untreated, cytokine only).
-
Culture the explants for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.
-
Collect the conditioned medium at each time point for analysis.
-
Quantify the amount of GAGs released into the medium using the DMMB assay.
-
Measure the concentration of specific aggrecan fragments (e.g., ARGS) in the medium using ELISA.
-
At the end of the culture period, the cartilage explants can be processed for histological analysis to assess proteoglycan content (e.g., Safranin O staining) and structural changes.
In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice
The DMM model is a widely used surgical model of post-traumatic osteoarthritis.[15][16]
Clinical Development of ADAMTS Inhibitors
Despite promising preclinical data for many ADAMTS inhibitors, clinical development has been challenging.
-
This compound (GLPG1972/S201086): A Phase 2 clinical trial (ROCCELLA, NCT03595618) in patients with knee osteoarthritis did not meet its primary endpoint of reducing cartilage loss compared to placebo.[17]
-
AGG-523: Development was discontinued after Phase 1 clinical trials due to poor pharmacokinetic properties.[7][11]
-
GSK2394002: Preclinical development was halted due to cardiovascular side effects observed in cynomolgus monkeys.[11]
Conclusion
This compound has demonstrated potent and selective inhibition of ADAMTS-5 in preclinical studies with favorable oral pharmacokinetic profiles in several species. However, like other ADAMTS inhibitors, it has faced challenges in demonstrating clinical efficacy in human osteoarthritis. The data and protocols presented in this guide offer a comparative basis for researchers to evaluate the potential of this compound and other ADAMTS inhibitors in the context of their own research and development programs. The continued exploration of this target class will benefit from a deeper understanding of the complex pathophysiology of osteoarthritis and the development of more predictive preclinical models.
References
- 1. Inhibition of ADAM-TS4 and ADAM-TS5 prevents aggrecan degradation in osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect Size of the Anti-Aggrecanase-2 Monoclonal Antibody CRB0017 in Rodent Models of Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. Targeting of ADAMTS5's ancillary domain with the recombinant mAb CRB0017 ameliorates disease progression in a spontaneous murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2.5. Human cartilage explant ex vivo assay [bio-protocol.org]
- 15. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 16. huble.org [huble.org]
- 17. clinexprheumatol.org [clinexprheumatol.org]
Aldumastat vs. NSAIDs in Osteoarthritis Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Aldumastat (GLPG1972/S201086), a selective ADAMTS-5 inhibitor, and non-steroidal anti-inflammatory drugs (NSAIDs) in animal models of osteoarthritis (OA). The data presented is compiled from various studies to offer insights into their respective mechanisms and therapeutic potential in modifying the course of OA.
Executive Summary
Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, synovial inflammation, and subchondral bone changes. Current standard-of-care often involves NSAIDs for symptomatic relief of pain and inflammation. This compound represents a novel, disease-modifying approach by targeting a key enzyme in cartilage degradation. This guide synthesizes available preclinical data to compare the efficacy of these two therapeutic strategies. While direct head-to-head preclinical studies are not available, this guide provides an indirect comparison based on data from various established OA models.
Mechanism of Action
This compound: Targeting Cartilage Degradation
This compound is a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), a key enzyme responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.[1][2][3] By inhibiting ADAMTS-5, this compound aims to prevent cartilage breakdown, thereby slowing the progression of OA.[1][3]
NSAIDs: Alleviating Inflammation and Pain
NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain in OA. By reducing prostaglandin production, NSAIDs effectively alleviate the symptoms of OA.
Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies on this compound and various NSAIDs in different animal models of osteoarthritis.
Table 1: Efficacy of this compound in Preclinical OA Models
| Animal Model | Drug/Dose | Key Findings | Reference |
| Destabilization of the Medial Meniscus (DMM) in Mice | This compound (30-120 mg/kg b.i.d) | - 23-39% reduction in cartilage structural damage- 23-37% reduction in femorotibial cartilage proteoglycan loss- 21-36% reduction in subchondral bone sclerosis | [4][5] |
| Meniscectomized (MNX) Rat Model | This compound (10-50 mg/kg b.i.d) | - 6-23% reduction in OARSI score (cartilage damage)- ~27% decrease in proteoglycan loss- 77-110% reduction in subchondral bone sclerosis | [4][5] |
Table 2: Efficacy of NSAIDs in Preclinical OA Models
| Animal Model | Drug/Dose | Key Findings | Reference |
| Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (ACLT/pMMx) in Rats | Celecoxib (single intra-articular injection) | - Significant reduction in cartilage degeneration score | [6][7] |
| Canine Groove Model of Osteoarthritis | Celecoxib (100 or 200 mg daily, oral) | - No significant change in macroscopic or histological cartilage damage | [8][9] |
| Monoiodoacetate (MIA) Induced Arthritis in Rats | Diclofenac (oral) | - Statistically significant increase in the severity of most osteoarthritic parameters | [10] |
| Collagen-Induced Arthritis (CIA) in Rats | Diclofenac etalhyaluronate (single intra-articular dose) | - Inhibited knee joint inflammation and cartilage degeneration | [11][12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Osteoarthritis
Caption: this compound inhibits ADAMTS-5, preventing aggrecan degradation and cartilage breakdown.
Signaling Pathway of NSAIDs in Osteoarthritis
Caption: NSAIDs inhibit COX enzymes, reducing prostaglandin synthesis to alleviate pain and inflammation.
Experimental Workflow for Preclinical OA Models
References
- 1. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. researchgate.net [researchgate.net]
- 10. Effects of some nonsteroidal anti-inflammatory drugs on articular cartilage of rats in an experimental model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Diclofenac Etalhyaluronate (SI-613/ONO-5704) on Cartilage Degeneration in Arthritic Rats and Inflammatory Cytokine-Stimulated Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Diclofenac Etalhyaluronate (SI-613/ONO-5704) on Cartilage Degeneration in Arthritic Rats and Inflammatory Cytokine-Stimulated Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Aldumastat for ADAMTS-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aldumastat (also known as GLPG1972 or S201086), a potent and selective inhibitor of ADAMTS-5, with other alternatives. The content is supported by experimental data to validate its selectivity profile, a critical aspect for therapeutic development, particularly in the context of osteoarthritis (OA).
Introduction to this compound and ADAMTS-5
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a major component of articular cartilage.[1] Its role in cartilage breakdown makes it a prime therapeutic target for disease-modifying osteoarthritis drugs (DMOADs).[2][3] this compound is an orally bioavailable, small-molecule inhibitor of ADAMTS-5 that has been investigated for the treatment of osteoarthritis.[4][5] The selectivity of such an inhibitor is paramount to minimize off-target effects, particularly against other metalloproteinases like matrix metalloproteinases (MMPs) and other ADAMTS family members.[6][7]
Comparative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against ADAMTS-5 and a panel of related proteases. The data, summarized below, demonstrates its high potency and selectivity for ADAMTS-5.
| Target Enzyme | This compound (GLPG1972) IC50 (nM) | Selectivity Fold (vs. hADAMTS-5) |
| Human ADAMTS-5 | 19 | 1x |
| Rat ADAMTS-5 | <23 | ~0.8x |
| Human ADAMTS-4 | 156 | 8.2x |
| Human ADAMTS-1 | >10,000 | >526x |
| Human MMP-2 | >10,000 | >526x |
| Human MMP-14 | >3198 | >168x |
| Human ADAM17/TACE | >10,000 | >526x |
Data sourced from MedchemExpress and Probechem Biochemicals.[8][9]
Comparison with Alternative ADAMTS-5 Inhibitors
Several other molecules have been developed to target ADAMTS-5, including both small molecules and antibody-based inhibitors. While direct comparative studies are limited, the following table provides available data on other known inhibitors.
| Inhibitor | Type | Target(s) | Key Findings |
| This compound (GLPG1972) | Small Molecule | ADAMTS-5 | Potent and selective inhibitor with oral bioavailability.[8][9] Showed favorable safety and pharmacokinetics in Phase I trials.[3][10] |
| AGG-523 | Small Molecule | Dual ADAMTS-4/5 | Entered clinical development for OA.[2] |
| GSK2394002 | Monoclonal Antibody | ADAMTS-5 | Demonstrated reduction of ARGS neoepitope in human OA cartilage explants.[11][12] Development raised cardiovascular safety concerns in preclinical studies.[11][13] |
| M6495 | Nanobody | ADAMTS-5 | Selectively binds to the catalytic domain of ADAMTS-5.[11] Well-tolerated in Phase I studies.[13] |
| CRB0017 | Monoclonal Antibody | ADAMTS-5 | Showed efficacy in in-vivo models.[11] |
Experimental Protocols
The validation of this compound's selectivity involves a series of robust biochemical and cell-based assays.
Fluorescence-Based Biochemical Assay
This assay is a primary method for determining the potency of inhibitors against purified enzymes.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.
-
Principle: A fluorogenic peptide substrate, which is a substrate for the target enzyme (e.g., ADAMTS-5), is used.[14][15] When the enzyme cleaves the substrate, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. The inhibitor's presence reduces the rate of cleavage and, consequently, the fluorescence signal.
-
Methodology:
-
Recombinant human ADAMTS-5 (or other proteases for selectivity profiling) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding a specific, commercially available FRET (Förster Resonance Energy Transfer) peptide substrate.
-
The increase in fluorescence is monitored over time using a plate reader at specific excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Human Aggrecan (AGC) Neoepitope ELISA
This assay provides a more physiologically relevant measure of inhibitor activity by using the natural substrate of ADAMTS-5.
-
Objective: To confirm the inhibitory activity on the cleavage of the full-length, endogenous substrate, aggrecan.[2]
-
Principle: The assay quantifies the generation of a specific neoepitope (ARGS-aggrecan) that is created when ADAMTS-5 cleaves aggrecan. An ELISA (Enzyme-Linked Immunosorbent Assay) with an antibody specific to this neoepitope is used for detection.
-
Methodology:
-
Full-length human ADAMTS-5 protein and human aggrecan are incubated together in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a set period at 37°C.
-
The reaction mixture is then transferred to an ELISA plate pre-coated with a capture antibody that binds to the C-terminus of aggrecan.
-
A detection antibody, which specifically recognizes the N-terminal ARGS neoepitope, is added. This antibody is typically labeled with an enzyme (e.g., horseradish peroxidase).
-
A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
The signal intensity is proportional to the amount of cleaved aggrecan. IC50 values are calculated based on the reduction of the signal in the presence of the inhibitor.[2]
-
Cartilage Explant Assays
This ex vivo model assesses the ability of an inhibitor to prevent cartilage degradation in a tissue environment.
-
Objective: To measure the anticatabolic activity of the inhibitor in a biological context that mimics in vivo conditions.
-
Principle: Cartilage explants from animal (e.g., mouse, bovine) or human sources are cultured.[2][9] Cartilage degradation is induced by stimulating the explants with pro-inflammatory cytokines like Interleukin-1 (IL-1), which upregulates the activity of enzymes like ADAMTS-5. The release of degraded cartilage components, such as glycosaminoglycans (GAGs), into the culture medium is then quantified.
-
Methodology:
-
Cartilage explants are harvested and placed in a culture medium.
-
The explants are treated with a pro-inflammatory stimulus (e.g., IL-1α or IL-1β) in the presence of various concentrations of the test inhibitor.
-
After a defined incubation period (typically several days), the culture medium is collected.
-
The amount of released GAGs is quantified using a colorimetric assay, such as the dimethylmethylene blue (DMMB) assay.
-
The IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in the stimulated GAG release.[9]
-
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for validating the selectivity of a novel ADAMTS-5 inhibitor.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | CAS 1957278-93-1 | TargetMol | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GLPG1972 (this compound) | ADAMTS5 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, and Pharmacodynamics of the ADAMTS‐5 Nanobody M6495: Two Phase 1, Single‐Center, Double‐Blind, Randomized, Placebo‐Controlled Studies in Healthy Subjects and Patients With Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Comparison of Aldumastat: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic properties of Aldumastat (GLPG1972/S201086) across various preclinical species. This compound is a potent and selective inhibitor of ADAMTS-5, a key enzyme implicated in cartilage degradation in osteoarthritis.
Comparative Pharmacokinetic Data
| Parameter | Mouse | Rat | Dog |
| Dose | 5 mg/kg (oral gavage) | 5 mg/kg (oral gavage) | 5 mg/kg (oral gavage) |
| Oral Availability (F%) | 25%[1] | 58%[1] | 97%[1] |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a representative experimental protocol for determining the pharmacokinetic profile of an orally administered compound like this compound in preclinical species.
1. Animal Models:
-
Male CD-1 mice
-
Male Sprague-Dawley rats
-
Male Beagle dogs
2. Drug Formulation and Administration:
-
This compound is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
A single dose (e.g., 5 mg/kg) is administered via oral gavage to fasted animals.
3. Blood Sampling:
-
Serial blood samples are collected from a suitable vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F%) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting ADAMTS-5, a metalloproteinase that plays a crucial role in the breakdown of aggrecan, a major component of the cartilage extracellular matrix. The signaling pathways leading to the expression and activation of ADAMTS-5 in chondrocytes are complex and involve multiple inflammatory and mechanical signals.
Caption: Simplified signaling pathway of ADAMTS-5 activation and inhibition by this compound.
Experimental Workflow
The preclinical evaluation of this compound's pharmacokinetics follows a standardized workflow to ensure data reliability and reproducibility.
Caption: Standard workflow for a preclinical oral pharmacokinetic study.
References
Aldumastat's Impact on Cartilage Biomarkers: A Comparative Analysis of Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Aldumastat (GLPG1972) on cartilage biomarkers, evaluating the reproducibility of its effects and contrasting its performance with alternative therapeutic strategies for osteoarthritis (OA). This analysis is supported by experimental data from clinical trials and preclinical studies.
This compound, a selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), has been investigated as a potential disease-modifying osteoarthritis drug (DMOAD). The rationale behind its development lies in the crucial role of ADAMTS-5 in the degradation of aggrecan, a key component of the cartilage extracellular matrix. However, the clinical development of this compound has yielded mixed results, prompting a closer examination of its effects and a comparison with other therapeutic avenues.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and selected alternatives on key cartilage degradation biomarkers.
Table 1: Effect of this compound (GLPG1972) on Cartilage Biomarkers
| Biomarker | Study Phase | Population | Dosage | Duration | Outcome |
| ARGS Neoepitope | Phase 1 | Healthy Volunteers | 300 mg, 600 mg, 1050 mg once daily | 14 days | Dose-dependent reduction from baseline: 53.4% (300mg), 58.9% (600mg), 61.4% (1050mg)[1] |
| Cartilage Thickness | Phase 2 (ROCCELLA) | Knee OA Patients | 75 mg, 150 mg, 300 mg once daily | 52 weeks | No significant difference in cartilage loss compared to placebo. |
Table 2: Effect of Alternative Therapies on Cartilage Biomarkers
| Therapy | Target/Mechanism | Biomarker | Study Phase | Population | Dosage | Duration | Outcome |
| MIV-711 | Cathepsin K Inhibitor | CTX-II | Phase 1 | Healthy Volunteers | 50 mg, 100 mg, 200 mg once daily | 7 days | Dose-dependent reduction in urinary CTX-II excretion from baseline: 31% (50mg), 58% (100mg), 72% (200mg)[2] |
| CTX-I & CTX-II | Phase 2a | Knee OA Patients | 100 mg, 200 mg once daily | 26 weeks | Reduction from baseline: CTX-I by 27.8% (100mg) & 50.3% (200mg); CTX-II by 34.4% (100mg) & 51.6% (200mg)[3] | ||
| Sprifermin | Recombinant Human FGF-18 | Cartilage Thickness | Phase 2 | Knee OA Patients | 100 µg every 6 or 12 months | 2 years | Statistically significant increase in total femorotibial joint cartilage thickness compared to placebo (+0.05 mm for 100µg every 6 months and +0.04 mm for 100µg every 12 months)[4][5] |
| Curcumin | Anti-inflammatory/Multiple | MMP-3 | Clinical Trial | Knee OA Patients | Not specified | 12 weeks | Decrease in MMP-3 levels in both curcumin (-1.31 ng/ml) and placebo (-2.34 ng/ml) groups, with the placebo group showing a slightly greater decrease[6] |
| IL-6, TNF-α | Meta-analysis | Knee OA Patients | 80-1500 mg daily | 1-16 weeks | Significant reduction in C-reactive protein and TNF-α compared to control[7] | ||
| Avocado/Soybean Unsaponifiables (ASU) | Anti-inflammatory/Multiple | MMPs | In vitro studies | Chondrocytes | Not applicable | N/A | Inhibition of the release and activity of MMP-2, MMP-3, and MMP-13[8] |
Experimental Protocols
This compound (GLPG1972) Phase 1 Study in Healthy Volunteers: This was a randomized, double-blind, placebo-controlled study. Healthy male participants received single ascending oral doses (up to 2100 mg) or multiple ascending oral doses (up to 1050 mg once daily) for 14 days. Blood samples were collected at various time points to measure plasma concentrations of the ARGS neoepitope, a biomarker of aggrecan degradation by ADAMTS-5.[1]
This compound (GLPG1972) ROCCELLA Phase 2 Study: This was a randomized, double-blind, placebo-controlled, dose-ranging trial in adults with knee osteoarthritis. Participants received once-daily oral this compound (75, 150, or 300 mg) or a placebo for 52 weeks. The primary endpoint was the change in central medial femorotibial compartment cartilage thickness, as assessed by quantitative magnetic resonance imaging (qMRI).
MIV-711 Phase 2a Study: This was a 26-week randomized, double-blind, placebo-controlled trial in patients with symptomatic knee osteoarthritis. Participants received either 100 mg or 200 mg of MIV-711 daily, or a placebo. The primary outcome was change in pain score. Secondary outcomes included changes in bone area and cartilage thickness measured by MRI, and levels of bone and cartilage biomarkers, including urinary CTX-II and serum CTX-I.[9]
Sprifermin FORWARD Phase 2 Study: This was a five-year, multicenter, randomized, double-blind, placebo-controlled study in patients with symptomatic radiographic knee osteoarthritis. Participants received intra-articular injections of sprifermin (30 µg or 100 µg) every 6 or 12 months, or a placebo. The primary endpoint was the change in total femorotibial joint cartilage thickness from baseline at two years, measured by qMRI.[5]
Signaling Pathways and Experimental Workflows
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cision.com [news.cision.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. FORWARD Clinical Trial: Sprifermin Improves Cartilage Thickness in Knee OA | Consultant360 [consultant360.com]
- 5. EMD Serono Announces JAMA Publication of Phase II Results of Sprifermin for Osteoarthritis Structure Modification [prnewswire.com]
- 6. Effect of Curcuma longa extract on serum inflammatory markers and MRI-based synovitis in knee osteoarthritis: secondary analyses from the CurKOA randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. researchgate.net [researchgate.net]
- 9. Disease-Modifying Effects of a Novel Cathepsin K Inhibitor in Osteoarthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Aldumastat vs. Small Molecule Inhibitors: A Comparative Guide for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this degradation is the increased activity of proteolytic enzymes, particularly aggrecanases (ADAMTS family) and matrix metalloproteinases (MMPs). This guide provides a detailed comparison of aldumastat, a selective ADAMTS-5 inhibitor, with other small molecule inhibitors targeting these enzymatic pathways, supported by experimental data and detailed methodologies to aid in the evaluation and development of disease-modifying osteoarthritis drugs (DMOADs).
Executive Summary
This compound (GLPG1972/S201086) is a potent and selective inhibitor of ADAMTS-5, a key aggrecanase implicated in the initial stages of cartilage degradation. While it has shown promise in preclinical models, its phase 2 clinical trial (ROCCELLA) did not meet its primary endpoint of reducing cartilage loss. In contrast, the field of small molecule inhibitors for OA is broad, with a significant focus on MMPs, especially MMP-13, which is crucial for the degradation of type II collagen, a hallmark of irreversible cartilage damage. Other strategies include broader-spectrum MMP inhibition and dual inhibition of ADAMTS-4 and ADAMTS-5. This guide will delve into the comparative efficacy, selectivity, and methodologies used to evaluate these different inhibitory approaches.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50) and selectivity of this compound against various alternative small molecule inhibitors.
Table 1: Aggrecanase Inhibitors - Potency and Selectivity
| Compound | Target(s) | IC50 (nM) | Selectivity Profile |
| This compound (GLPG1972) | ADAMTS-5 | 19 [1] | 8-fold selective over ADAMTS-4 (IC50 = 156 nM)[1]. High selectivity over a panel of metalloproteinases including MMPs[2]. |
| AGG-523 | ADAMTS-4/5 | Data not publicly available in detail, described as a selective dual inhibitor[3]. | Selective for aggrecanases over other MMPs. |
| Compound 18 (from a 2022 study) | ADAMTS-4/5 | ADAMTS-4: 23, ADAMTS-5: 8.4[4] | >1000-fold selective over a panel of MMPs[4]. |
Table 2: Matrix Metalloproteinase (MMP) Inhibitors - Potency and Selectivity
| Compound | Primary Target(s) | MMP-13 IC50 (nM) | Selectivity Profile (IC50 in nM for other MMPs) |
| AQU-019 | MMP-13 | 4.8 [5] | MMP-1: >100,000, MMP-2: >100,000, MMP-3: 1,300, MMP-8: 1,300, MMP-9: >100,000, MMP-14: >100,000[5] |
| (S)-17c | MMP-13 | 6.3 [6] | >1000-fold selective against a panel of MMP isozymes[6]. |
| Compound 24f | MMP-13 | 0.5 | MMP-1: >10,000, TACE: >10,000[7] |
| ONO-4817 | Broad-spectrum MMP | Not specified | Broad inhibitory activity against MMPs except MMP-1 and MMP-7[8]. |
| CGS-27023A | Broad-spectrum MMP | Inhibits MMP-13[4] | Ki (nM) - MMP-1: 33, MMP-2: 20, MMP-3: 43, MMP-9: 8[9]. Inactive against ADAMTS-5 up to 25 µM[10]. |
Signaling Pathways in Cartilage Degradation
The degradation of cartilage in osteoarthritis is a complex process involving multiple signaling pathways that upregulate the expression and activity of catabolic enzymes like ADAMTS-5 and MMP-13.
Caption: Upregulation of ADAMTS-5 in chondrocytes via various signaling pathways.[9][10][11][12]
Caption: Key signaling pathways leading to the expression of MMP-13 in chondrocytes.[1][3][5][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are protocols for key experiments cited in the evaluation of this compound and other small molecule inhibitors.
In Vitro Enzyme Inhibition Assay (FRET-based)
This protocol is a generalized method for determining the IC50 of an inhibitor against a specific metalloproteinase.
Caption: Workflow for determining enzyme inhibition using a FRET-based assay.[15][16][17][18][19]
Protocol Details:
-
Reagents and Materials: Recombinant human ADAMTS-5 or MMP-13, FRET-based peptide substrate specific for the enzyme, assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), test compounds, and a fluorescence microplate reader.
-
Procedure:
-
A dilution series of the test compound is prepared in assay buffer.
-
The recombinant enzyme is diluted to a working concentration in assay buffer.
-
In a 96- or 384-well plate, the enzyme solution is added to each well, followed by the test compound dilutions.
-
The plate is incubated at 37°C for a specified time (e.g., 15-60 minutes) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
Fluorescence is monitored kinetically at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Cartilage Explant Culture and Glycosaminoglycan (GAG) Release Assay
This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation in a tissue environment.[6][19][20][21][22]
Protocol Details:
-
Cartilage Harvest and Culture:
-
Articular cartilage is harvested from a suitable source (e.g., bovine nasal septum, human OA cartilage from joint replacement surgery).
-
Cartilage explants of a standardized size are created using a biopsy punch.
-
Explants are cultured in serum-free medium and allowed to equilibrate.
-
-
Treatment:
-
Cartilage degradation is stimulated by adding pro-inflammatory cytokines such as IL-1β and oncostatin M (OSM) to the culture medium.
-
Test compounds are added to the stimulated cultures at various concentrations.
-
Medium is collected and replaced at regular intervals (e.g., every 2-3 days) for the duration of the experiment (e.g., 7-21 days).
-
-
GAG Release Measurement (DMMB Assay):
-
The amount of sulfated GAGs released into the collected medium is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
-
A standard curve is generated using chondroitin sulfate.
-
The absorbance of the samples is measured spectrophotometrically, and the GAG concentration is determined from the standard curve.
-
-
Data Analysis: The cumulative GAG release over the culture period is calculated for each treatment group and expressed as a percentage of the total GAG content of the explant (determined by papain digestion of the explant at the end of the study). The inhibitory effect of the compound is assessed by comparing GAG release in treated versus untreated stimulated cultures.
In Vivo Surgical Destabilization of the Medial Meniscus (DMM) Mouse Model
The DMM model is a widely used surgical model of post-traumatic OA that mimics the slow, progressive cartilage degradation seen in human OA.
Protocol Details:
-
Surgical Procedure:
-
Mice (e.g., C57BL/6) are anesthetized.
-
A small incision is made on the medial side of the knee joint.
-
The medial meniscotibial ligament (MMTL) is transected, leading to destabilization of the medial meniscus.
-
The joint capsule and skin are closed. Sham-operated animals undergo the same procedure without MMTL transection.
-
-
Treatment:
-
The test compound (e.g., this compound) is administered, typically via oral gavage, starting at a specified time post-surgery and continuing for the duration of the study (e.g., 8-16 weeks).
-
-
Histological Analysis:
-
At the end of the study, the knee joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections are cut and stained with Safranin O-Fast Green to visualize cartilage proteoglycans (stain red) and bone/other tissues (stain green).
-
Cartilage degradation is scored using a standardized system, such as the Osteoarthritis Research Society International (OARSI) grading system, which evaluates the severity and depth of cartilage lesions.[13][23][24][25]
-
-
Data Analysis: OARSI scores for the different treatment groups are statistically compared to evaluate the chondroprotective effect of the inhibitor.
Conclusion
The development of DMOADs for osteoarthritis remains a significant challenge. This compound, as a selective ADAMTS-5 inhibitor, represents a targeted approach to inhibit the initial stages of aggrecan degradation. However, its clinical trial results highlight the complexity of translating preclinical efficacy to clinical benefit. In comparison, selective MMP-13 inhibitors target a downstream and arguably more critical step in irreversible cartilage destruction—the breakdown of type II collagen. Broad-spectrum MMP inhibitors have historically been hampered by off-target side effects.
The data presented in this guide underscores the importance of inhibitor selectivity and potency. For researchers and drug developers, the choice of target (ADAMTS-5, MMP-13, or others) will depend on the therapeutic strategy, whether it is early intervention to prevent aggrecan loss or intervention in more established disease to prevent further collagen degradation. The detailed experimental protocols provided herein should serve as a valuable resource for the standardized evaluation of novel small molecule inhibitors in the quest for an effective DMOAD for osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONO-4817, an orally active matrix metalloproteinase inhibitor, prevents lipopolysaccharide-induced proteoglycan release from the joint cartilage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recommendations For a Standardized Approach to Histopathologic Evaluation of Synovial Membrane in Murine Models of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aggrecanases and cartilage matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 22. Standardized Histomorphometric Evaluation of Osteoarthritis in a Surgical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Head-to-Head Comparison: Aldumastat vs. M6495 in the Pursuit of an Osteoarthritis Breakthrough
For researchers, scientists, and drug development professionals, the quest for a disease-modifying osteoarthritis drug (DMOAD) has been fraught with challenges. Among the promising targets is A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), a key enzyme responsible for the degradation of aggrecan, a critical component of cartilage. This guide provides a detailed, data-driven comparison of two investigational ADAMTS-5 inhibitors: Aldumastat (GLPG1972/S201086), a small molecule inhibitor, and M6495, a Nanobody®.
This objective analysis synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective mechanisms, efficacy, and clinical trial outcomes, providing valuable insights for the ongoing development of novel osteoarthritis therapies.
At a Glance: Key Differentiators
| Feature | This compound (GLPG1972/S201086) | M6495 |
| Molecule Type | Small molecule | Nanobody® (bivalent, bifunctional)[1] |
| Target | ADAMTS-5[2][3] | ADAMTS-5[4] |
| Selectivity | 8-fold selective over ADAMTS-4[2] | Highly selective for ADAMTS-5; does not bind to ADAMTS-1, -4, or -15[5] |
| Potency (IC50) | 19 nM (ADAMTS-5), 156 nM (ADAMTS-4)[2] | Not publicly disclosed, but demonstrated dose-dependent inhibition[1][6][7] |
| Clinical Development Stage | Phase 2 (ROCCELLA trial) - Failed to meet primary endpoint[2][3][8] | Phase 2 ready; Successful Phase 1 trials[7][9] |
In-Depth Analysis: Mechanism of Action and Preclinical Efficacy
Both this compound and M6495 are designed to inhibit the enzymatic activity of ADAMTS-5, thereby preventing the breakdown of aggrecan in articular cartilage.[4][10] However, their molecular nature and specificity profiles present distinct therapeutic approaches.
This compound , a potent, orally bioavailable small molecule, demonstrated promising preclinical activity.[2] Its inhibitory action is selective for ADAMTS-5 over ADAMTS-4, another member of the aggrecanase family.[2]
M6495 is a bivalent and bifunctional Nanobody®, a type of single-domain antibody fragment.[1] One part of the Nanobody® neutralizes ADAMTS-5, while the other binds to human serum albumin to extend its half-life in the body.[1] Preclinical studies highlighted its high specificity, with no binding observed to other related metalloproteinases like ADAMTS-1, ADAMTS-4, and ADAMTS-15.[5]
Preclinical Efficacy Data
| Parameter | This compound (GLPG1972/S201086) | M6495 |
| In vitro Potency (IC50) | ADAMTS-5: 19 nM, ADAMTS-4: 156 nM[2] | Data on IC50 from enzymatic assays are not publicly available, but dose-dependent inhibition was observed.[1][6][7] |
| Ex vivo Cartilage Protection | Showed chondroprotective effects in preclinical models.[3] | Dose-dependently decreased the release of aggrecan and type II collagen degradation biomarkers (huARGS, exAGNxI, GAG, C2M) in bovine and human cartilage explants stimulated with pro-inflammatory cytokines.[1][6][7] |
| Biomarker Reduction | Reduced the cartilage breakdown biomarker ARGS neoepitope by over 50% in healthy volunteers within two weeks.[2] | Substantially reduced serum ARGS levels in a dose-dependent manner in Phase 1 clinical trials.[11][12] |
Clinical Trial Performance: A Tale of Two Outcomes
The clinical development paths of this compound and M6495 have diverged significantly, offering critical lessons for the field.
This compound (GLPG1972/S201086): The Phase 2 ROCCELLA trial, a large-scale, randomized, placebo-controlled study in over 900 patients with knee osteoarthritis, ultimately failed to demonstrate efficacy.[2][8] The primary endpoint, a reduction in cartilage loss as measured by quantitative MRI, was not met at any of the three doses tested.[3][8] Furthermore, no significant differences were observed in secondary endpoints, including clinical outcomes like pain and function.[3][8]
M6495: In contrast, M6495 has shown a more promising early clinical trajectory. Two Phase 1 studies, one in healthy volunteers and another in patients with knee osteoarthritis, demonstrated that single and multiple subcutaneous doses of M6495 were well-tolerated.[10][12] Importantly, these trials also showed a substantial and dose-dependent reduction in the serum biomarker ARGS, indicating successful target engagement.[11][12] Following these positive results, the program was deemed Phase 2 ready and was out-licensed to Novartis for further development.[7][9]
Experimental Methodologies
This compound: In Vitro IC50 Determination (General Protocol)
While the specific protocol used by the developers has not been detailed in the available literature, the determination of IC50 values for ADAMTS-5 inhibitors generally follows a fluorogenic substrate assay.
Principle: The assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAMTS-5, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Generalized Protocol:
-
Recombinant human ADAMTS-5 is pre-incubated with varying concentrations of the inhibitor (this compound).
-
A fluorogenic peptide substrate specific for ADAMTS-5 is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
M6495: Ex Vivo Cartilage Degradation Assay
This assay evaluates the ability of M6495 to protect cartilage from degradation in a setting that mimics the joint environment.
-
Cartilage Explant Culture: Cartilage explants are harvested from bovine or human joints (both healthy and osteoarthritic).
-
Pro-inflammatory Stimulation: The explants are cultured in the presence of pro-inflammatory cytokines (e.g., oncostatin M and TNFα) to induce cartilage degradation.
-
Treatment: M6495 is added to the culture medium at various concentrations.
-
Biomarker Analysis: The conditioned medium is collected at different time points and analyzed for biomarkers of cartilage degradation, including:
-
ARGS neoepitope: A marker of ADAMTS-5-mediated aggrecan degradation.
-
AGNxI and GAG: Markers of general aggrecan and glycosaminoglycan release.
-
C2M: A marker of type II collagen degradation.
-
PRO-C2: A marker of type II collagen formation.
-
-
Data Analysis: The levels of these biomarkers in the M6495-treated groups are compared to those in the stimulated, untreated control group to determine the protective effect of the Nanobody®.
Signaling Pathways and Experimental Workflows
ADAMTS-5 Signaling in Osteoarthritis
The expression and activity of ADAMTS-5 in chondrocytes are regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines and mechanical stress. Understanding this pathway is crucial for identifying therapeutic targets.
Experimental Workflow for M6495 Ex Vivo Assay
The following diagram illustrates the key steps in the ex vivo cartilage degradation assay used to evaluate the efficacy of M6495.
Conclusion
The head-to-head comparison of this compound and M6495 reveals a stark contrast in their clinical development trajectories, despite both targeting the same key enzyme in osteoarthritis pathogenesis. While this compound, a small molecule inhibitor, showed preclinical promise, it ultimately failed to translate this into clinical efficacy in a large Phase 2 trial. This outcome underscores the complexities of targeting ADAMTS-5 and the challenges of demonstrating disease modification in a slowly progressing disease like osteoarthritis.
In contrast, M6495, a highly specific Nanobody®, has demonstrated a favorable safety profile and clear evidence of target engagement in its early clinical studies. The successful reduction of the ARGS biomarker provides a strong rationale for its continued development. The future of M6495 in Phase 2 trials will be closely watched by the scientific community, as it may yet offer a viable path towards the elusive goal of a DMOAD for osteoarthritis. The divergent paths of these two molecules provide invaluable data for researchers and drug developers, informing future strategies for targeting ADAMTS-5 and other pathways in the complex landscape of osteoarthritis.
References
- 1. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nordicbioscience.com [nordicbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-ADAMTS-5 Nanobody® M6495 Protects Cartilage Degradation Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syndecan-4 regulates ADAMTS-5 activation and cartilage breakdown in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Anti-ADAMTS-5 Nanobody® M6495 Protects Cartilage Degradation Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Aldumastat: A Comparative Analysis of In Vitro and In Vivo Efficacy in Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
Aldumastat (also known as GLPG1972 or S201086) is an orally bioavailable, potent, and selective small molecule inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). This enzyme is a key aggrecanase responsible for the degradation of aggrecan, a critical component of the articular cartilage extracellular matrix. Its inhibition is a promising therapeutic strategy for the treatment of osteoarthritis (OA) by aiming to be a Disease-Modifying Osteoarthritis Drug (DMOAD). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and protocols.
In Vitro Efficacy: Potency and Selectivity
This compound has demonstrated potent and selective inhibition of ADAMTS-5 in various in vitro assays. Its inhibitory activity has been characterized against ADAMTS-5 and other related proteases, highlighting its specificity.
| Target Enzyme | Species | IC50 (nM) | Fold Selectivity vs. ADAMTS-5 |
| ADAMTS-5 | Human | 19 | - |
| ADAMTS-5 | Rat | <23 | - |
| ADAMTS-4 | Human | 156 | 8-fold |
| MMP-14 | - | >3198 | >168-fold |
In Vivo Efficacy: Preclinical Osteoarthritis Models
The therapeutic potential of this compound has been evaluated in surgically induced models of osteoarthritis in rodents, demonstrating its ability to protect cartilage and subchondral bone.
Destabilization of the Medial Meniscus (DMM) in Mice
| Dose (mg/kg, b.i.d.) | Reduction in Femorotibial Cartilage Proteoglycan Loss | Reduction in Cartilage Structural Damage | Reduction in Subchondral Bone Sclerosis |
| 30 | 23% | 23% | 21% |
| 120 | 37% | 39% | 36% |
Meniscectomy (MNX) in Rats
| Dose (mg/kg, b.i.d.) | Reduction in OARSI Score (Cartilage Damage) | Reduction in Proteoglycan Loss | Reduction in Subchondral Bone Sclerosis |
| 10 | 6% | ~27% | 77% |
| 50 | 23% | ~27% | 110% |
Comparative Landscape: Other ADAMTS-5 Inhibitors
While direct head-to-head comparative studies are limited, other ADAMTS-5 inhibitors have been investigated for the treatment of osteoarthritis. These include monoclonal antibodies and Nanobodies®, which offer different pharmacological profiles.
| Compound | Type | Target | Preclinical Highlights |
| This compound (GLPG1972) | Small Molecule | ADAMTS-5 | Orally bioavailable, demonstrated efficacy in rodent OA models. |
| GSK2394002 | Monoclonal Antibody | ADAMTS-5 | Showed structural disease modification and pain alleviation in a mouse OA model. Development was halted due to cardiovascular side effects in non-human primates.[1] |
| M6495 | Nanobody® | ADAMTS-5 | Showed dose-dependent protection against cartilage degradation in ex vivo cartilage cultures and has completed Phase 1 clinical trials.[1] |
Experimental Protocols
In Vitro Aggrecan Degradation Assay
Objective: To assess the ability of a compound to inhibit the breakdown of aggrecan in cartilage explants.
Methodology:
-
Cartilage Explant Culture: Articular cartilage explants are harvested from bovine or human donors.
-
Stimulation: Explants are cultured in the presence of a pro-inflammatory cytokine, such as Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β), to induce catabolic activity and aggrecan degradation.
-
Treatment: Test compounds (e.g., this compound) are added to the culture medium at various concentrations.
-
Assessment of Aggrecan Degradation:
-
Glycosaminoglycan (GAG) Release: The amount of sulfated GAGs released into the culture medium is quantified using the 1,9-dimethylmethylene blue (DMMB) dye-binding assay. A reduction in GAG release indicates inhibition of aggrecan degradation.
-
Aggrecan Neoepitope (ARGS) Quantification: The levels of the specific aggrecan fragment (ARGS neoepitope) generated by ADAMTS-5 cleavage are measured in the culture medium using an enzyme-linked immunosorbent assay (ELISA). A decrease in ARGS levels signifies target engagement and inhibition of ADAMTS-5.
-
In Vivo Surgically-Induced Osteoarthritis Models
Objective: To evaluate the in vivo efficacy of a compound in a model that mimics the structural changes of osteoarthritis.
1. Destabilization of the Medial Meniscus (DMM) Model (Mouse):
-
Induction: The model is induced by surgically transecting the medial meniscotibial ligament, leading to instability of the knee joint and subsequent cartilage degradation.
-
Treatment: Oral administration of the test compound (e.g., this compound) or vehicle is initiated post-surgery and continued for a defined period (e.g., 8 weeks).
-
Outcome Measures:
-
Histological Analysis: At the end of the study, knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage and proteoglycan content.
-
OARSI Scoring: The severity of cartilage damage is semi-quantitatively assessed using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Proteoglycan Loss: Quantified by the loss of Safranin O staining.
-
Subchondral Bone Sclerosis: Assessed through imaging techniques like micro-computed tomography (µCT).
-
2. Meniscectomy (MNX) Model (Rat):
-
Induction: Involves the surgical removal of the medial meniscus, leading to joint instability and progressive cartilage degeneration.
-
Treatment and Outcome Measures: Similar to the DMM model, with oral administration of the test compound and subsequent histological and imaging analysis of the knee joints.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting ADAMTS-5, a key enzyme in the catabolic cascade that leads to cartilage degradation in osteoarthritis. The signaling pathways leading to the expression and activation of ADAMTS-5 are complex and involve several pro-inflammatory cytokines and transcription factors.
Caption: this compound inhibits ADAMTS-5, blocking aggrecan and cartilage degradation.
This diagram illustrates how pro-inflammatory cytokines activate intracellular signaling pathways in chondrocytes, leading to increased expression and activity of ADAMTS-5. This compound directly inhibits the enzymatic activity of ADAMTS-5, thereby preventing the cleavage of aggrecan and subsequent cartilage degradation, which is the hallmark of osteoarthritis.
Caption: Workflow for evaluating this compound's in vivo efficacy in OA models.
References
Safety Operating Guide
Navigating the Safe Disposal of Aldumastat: A Procedural Guide
For researchers, scientists, and drug development professionals handling Aldumastat, a potent and selective ADAMTS-5 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, officially mandated disposal procedures for this compound are not extensively documented, a comprehensive approach based on its chemical properties, known hazards, and standard laboratory waste management principles can ensure its safe and compliant disposal.
Core Safety and Handling
This compound is categorized as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the powder form and there is a risk of inhalation, a dust mask or respirator is recommended.[1][2]
This compound Hazard and Chemical Data
A summary of key data for this compound is presented below to inform risk assessment and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄F₂N₄O₃ | [1] |
| Molecular Weight | 406.4 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The following procedure is a recommended guideline for the proper disposal of this compound in a laboratory setting. This protocol is based on general principles for chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.
1. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent in which this compound is soluble, such as DMSO.[3]
-
Collect the solvent rinse as chemical waste.
-
Following the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
2. Management of Solid Waste:
-
Unused or Expired this compound: Keep the compound in its original or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials such as weigh boats, pipette tips, and contaminated PPE should be collected in a designated, sealed waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the name "this compound" and the associated hazards (Irritant).
3. Disposal of Liquid Waste:
-
Solvent Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Compatibility: Ensure that the waste container is compatible with the solvents used. Do not mix incompatible waste streams.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste management service.[1]
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Follow all institutional and regulatory procedures for the collection and handover of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Guide to Handling Aldumastat in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Operational Protocols, and Disposal of Aldumastat.
This document provides critical safety and logistical information for the handling of this compound (also known as GLPG1972 or S201086), a potent and selective inhibitor of ADAMTS-5. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory environment, from initial handling to disposal, while also providing context for its experimental application.
Immediate Safety and Handling Protocols
This compound is classified as an irritant and may have potential reproductive toxicity. Strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and eye irritation.[1][2] |
| Skin and Body | Laboratory coat. | Prevents contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Operational Plan: Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term storage of a stock solution, -80°C is recommended for up to 6 months, while -20°C is suitable for up to one month.
-
Handling: All handling of solid this compound and its solutions should be conducted in a fume hood to prevent inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for hazardous chemical waste.
General Disposal Guidelines:
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Context: Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), a key enzyme in the degradation of aggrecan, a major component of cartilage.[2][3] The overexpression and activity of ADAMTS-5 are implicated in the pathogenesis of osteoarthritis. Various pro-inflammatory signaling pathways, including NF-κB, Wnt, and Notch, can upregulate the expression of ADAMTS-5, leading to cartilage degradation. By inhibiting ADAMTS-5, this compound blocks this degradative process.
Key Experimental Protocol: In Vitro Aggrecanase Activity Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on ADAMTS-5 using a fluorescence-based assay.
Materials:
-
Recombinant human ADAMTS-5
-
Fluorogenic ADAMTS-5 substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of recombinant ADAMTS-5 to each well. Add the diluted this compound solutions to the respective wells. Include a "no inhibitor" control with only the enzyme and a "substrate only" control with no enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes) to allow this compound to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic ADAMTS-5 substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ADAMTS-5 activity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
